molecular formula C8H8BrNO3 B1463515 Methyl 5-bromo-6-methoxynicotinate CAS No. 93349-99-6

Methyl 5-bromo-6-methoxynicotinate

Cat. No.: B1463515
CAS No.: 93349-99-6
M. Wt: 246.06 g/mol
InChI Key: UCOBYBCUAQNLBK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methoxynicotinate is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOBYBCUAQNLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673242
Record name Methyl 5-bromo-6-methoxypyridine-3-carboxylate
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93349-99-6
Record name 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93349-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed and scientifically-grounded pathway for the synthesis of Methyl 5-bromo-6-methoxynicotinate, a valuable substituted pyridine derivative for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the pyridine ring, offers multiple reactive sites for further functionalization. This guide details a reliable and reproducible three-step synthesis commencing from the readily available starting material, 6-hydroxynicotinic acid. The chosen pathway emphasizes procedural clarity, high yields, and mechanistic understanding.

Retrosynthetic Analysis

Our synthetic strategy for this compound is based on a logical retrosynthetic analysis. The target molecule can be disconnected at the ester and ether linkages, leading back to simpler, commercially available precursors. The key transformations involve an electrophilic bromination, an O-methylation, and a Fischer esterification.

G M1 This compound M2 5-Bromo-6-methoxynicotinic acid M1->M2 Esterification M3 5-Bromo-6-hydroxynicotinic acid M2->M3 O-Methylation M4 6-Hydroxynicotinic acid M3->M4 Bromination

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway

The forward synthesis follows a three-step sequence:

  • Bromination: Electrophilic bromination of 6-hydroxynicotinic acid at the electron-rich 5-position to yield 5-bromo-6-hydroxynicotinic acid.

  • O-Methylation: Methylation of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to form 5-bromo-6-methoxynicotinic acid.

  • Esterification: Fischer esterification of the carboxylic acid functionality of 5-bromo-6-methoxynicotinic acid to afford the final product, this compound.

G cluster_0 S1 6-Hydroxynicotinic acid I1 5-Bromo-6-hydroxynicotinic acid S1->I1 Br2, H2O I2 5-Bromo-6-methoxynicotinic acid I1->I2 (CH3)2SO4, K2CO3 P1 This compound I2->P1 CH3OH, H2SO4

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

This initial step involves the direct bromination of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an activating group, directing the electrophilic substitution to the C5 position of the pyridine ring.

Protocol:

  • Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in 30 mL of water in a round-bottom flask equipped with a magnetic stirrer.[1][2][3]

  • Cool the suspension in an ice bath.

  • Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.[1][2][3]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.[1][2]

  • Collect the resulting solid product by filtration.

  • Wash the solid with water and dry it in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid.[1][2]

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)
6-Hydroxynicotinic acid139.118 g57.6
Bromine159.814.2 mL (13.0 g)81.4
Water18.0230 mL-

Expected Yield: Approximately 12.1 g (97%).[1][2]

Step 2: Synthesis of 5-Bromo-6-methoxynicotinic acid

The hydroxyl group of the intermediate is converted to a methoxy group via Williamson ether synthesis. Dimethyl sulfate is a potent methylating agent, and a mild base like potassium carbonate is used to deprotonate the hydroxyl group.

Protocol:

  • To a solution of 5-bromo-6-hydroxynicotinic acid (10 g, 45.8 mmol) in 100 mL of anhydrous acetone, add potassium carbonate (12.6 g, 91.6 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (5.2 mL, 55.0 mmol) dropwise to the reaction mixture.

  • Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with 2M HCl to a pH of approximately 3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-bromo-6-methoxynicotinic acid.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)
5-Bromo-6-hydroxynicotinic acid218.0010 g45.8
Potassium Carbonate138.2112.6 g91.6
Dimethyl Sulfate126.135.2 mL (6.94 g)55.0
Acetone58.08100 mL-

Expected Yield: High (specific yield data not available in searched literature, but typically high for this type of reaction).

Step 3: Synthesis of this compound

The final step is a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. Concentrated sulfuric acid is used as the catalyst.

Protocol:

  • To a stirred solution of 5-bromo-6-methoxynicotinic acid (8 g, 34.5 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (2 mL).[4]

  • Heat the reaction mixture to reflux and maintain for 17 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and evaporate the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated ice-cold aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate the organic layer in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)
5-Bromo-6-methoxynicotinic acid232.038 g34.5
Methanol32.04150 mL-
Sulfuric Acid (conc.)98.082 mL-

Expected Yield: 75-85% (based on similar esterification reactions).[4]

Alternative Pathway: The Sandmeyer Reaction

An alternative approach to introduce the bromo substituent is through a Sandmeyer reaction.[5][6][7] This would involve the diazotization of an amino group at the 5-position, followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.

This pathway would likely begin with a precursor such as Methyl 5-amino-6-methoxynicotinate. The synthesis of this precursor would add complexity to the overall process.

G cluster_1 S2 Methyl 5-amino- 6-methoxynicotinate I3 Diazonium Salt Intermediate S2->I3 NaNO2, HBr P2 Methyl 5-bromo- 6-methoxynicotinate I3->P2 CuBr

Caption: Conceptual Sandmeyer reaction pathway.

While the Sandmeyer reaction is a powerful tool for the synthesis of aryl halides, the multi-step preparation of the required amino precursor makes the previously detailed pathway from 6-hydroxynicotinic acid a more direct and efficient choice for this specific target molecule.

Conclusion

This guide has presented a robust and well-documented three-step synthesis for this compound. By starting with the commercially available 6-hydroxynicotinic acid, the target molecule can be obtained in good overall yield through a sequence of bromination, O-methylation, and esterification. The provided protocols are detailed to ensure reproducibility, and the mechanistic insights offer a deeper understanding of the chemical transformations involved. This information is intended to empower researchers in their synthetic endeavors within the fields of drug discovery and materials science.

References

An In-Depth Technical Guide to Methyl 5-bromo-6-methoxynicotinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 5-bromo-6-methoxynicotinate is a substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester on the pyridine ring provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical Identity and Core Properties

This compound is systematically named methyl 5-bromo-6-methoxypyridine-3-carboxylate. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 93349-99-6--INVALID-LINK--
Molecular Formula C₈H₈BrNO₃--INVALID-LINK--
Molecular Weight 246.06 g/mol --INVALID-LINK--
Synonyms 5-Bromo-6-methoxynicotinic acid methyl ester--INVALID-LINK--
Topological Polar Surface Area (TPSA) 48.42 Ų--INVALID-LINK--
logP 1.6393--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--
Hydrogen Bond Donors 0--INVALID-LINK--
Rotatable Bonds 2--INVALID-LINK--

graph "Methyl_5-bromo-6-methoxynicotinate" {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
N1 [label="N"];
C4 [label="C"];
C5 [label="C"];
Br1 [label="Br"];
O1 [label="O"];
C6 [label="C"];
O2 [label="O"];
C7 [label="C"];
O3 [label="O"];
C8 [label="C"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];
H7 [label="H"];
H8 [label="H"];

C1 -- C2 [style=double]; C2 -- C3; C3 -- N1 [style=double]; N1 -- C4; C4 -- C5 [style=double]; C5 -- C1; C1 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- H1; C7 -- H2; C7 -- H3; C3 -- Br1; C4 -- O3; O3 -- C8; C8 -- H4; C8 -- H5; C8 -- H6; C2 -- H7; C5 -- H8; }

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A common synthetic route to this compound begins with the bromination of 6-hydroxynicotinic acid. This is followed by esterification and O-methylation.

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

A reliable method for the bromination of 6-hydroxynicotinic acid is as follows:

Protocol:

  • Suspend 6-hydroxynicotinic acid (1 equivalent) in water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.4 equivalents) to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.[1]

This procedure typically yields 5-bromo-6-hydroxynicotinic acid in high purity and yield.

Synthesis_Step1 start 6-Hydroxynicotinic Acid in Water reaction Stir at Room Temperature (24 hours) start->reaction Add dropwise in ice bath bromine Bromine (Br2) bromine->reaction filtration Filtration and Washing reaction->filtration product 5-Bromo-6-hydroxynicotinic Acid filtration->product

Caption: Workflow for the synthesis of 5-Bromo-6-hydroxynicotinic acid.

Step 2: Esterification and O-methylation

The conversion of 5-bromo-6-hydroxynicotinic acid to this compound involves two key transformations: esterification of the carboxylic acid and methylation of the hydroxyl group. These can sometimes be achieved in a single pot or in a stepwise fashion. A general and widely used method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2]

Generalized Protocol for Fischer Esterification:

  • Dissolve the carboxylic acid in an excess of the desired alcohol (in this case, methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction, and remove the excess alcohol under reduced pressure.

  • Work up the reaction mixture, typically by neutralizing the acid and extracting the ester into an organic solvent.

O-methylation of the resulting hydroxypyridine can be achieved using various methylating agents.

Reactivity and Key Chemical Transformations

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the pyridine ring. This bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate for introducing molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Suzuki_Coupling start This compound + Boronic Acid reaction Heating in Solvent start->reaction catalyst Pd Catalyst + Base catalyst->reaction workup Aqueous Workup & Extraction reaction->workup product 5-Aryl/Heteroaryl-6-methoxynicotinate workup->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring of this compound.

General Protocol for Buchwald-Hartwig Amination:

  • In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is highlighted by its potential application in the synthesis of kinase inhibitors. While direct synthesis of major drugs like Sorafenib, Regorafenib, or Pazopanib from this specific starting material is not the most commonly cited route, the core chemical transformations it undergoes are central to the construction of these and other similar pharmacologically active molecules.[3][4][5] The ability to introduce diverse functionalities at the 5-position of the pyridine ring via cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. Expected signals would include singlets for the methyl ester and methoxy group protons, and signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons of the ester and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns due to the presence of bromine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and ether, and C=C and C=N stretches of the aromatic pyridine ring.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound may vary between suppliers, related compounds such as Methyl 5-bromo-6-chloronicotinate are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the introduction of molecular diversity. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications to aid researchers in leveraging this valuable compound in their drug discovery and development endeavors.

References

Methyl 5-bromo-6-methoxynicotinate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 5-bromo-6-methoxynicotinate (CAS No. 93349-99-6), a key building block in modern medicinal and agricultural chemistry. This document delineates the compound's physicochemical properties, provides a detailed, field-proven synthetic pathway, and explores its versatile applications, with a particular focus on its role in the synthesis of kinase inhibitors. Furthermore, this guide furnishes detailed protocols for its analytical characterization and key synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

This compound is a polysubstituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its functional groups: a bromine atom poised for cross-coupling reactions, a methoxy group that influences the electronic properties of the pyridine ring, and a methyl ester that can be readily hydrolyzed or aminated. This unique combination of functionalities makes it a valuable precursor for the construction of highly decorated heterocyclic scaffolds, which are prevalent in a wide array of biologically active compounds.

The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound allows for the precise introduction of molecular complexity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules. This guide will illuminate the synthesis and utility of this important building block, providing the reader with the practical knowledge required for its successful application in research and development.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource(s)
CAS Number 93349-99-6[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance White to off-white or cream crystalline solid[2]
Purity Typically ≥98%[1]
Storage Store at room temperature in a dry, well-ventilated place. Air sensitive.[1][2]
Synonyms 5-Bromo-6-methoxynicotinic acid methyl ester, Methyl 5-bromo-6-methoxypyridine-3-carboxylate[1]

Safety Profile:

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[2][3][4][5]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the commercially available 6-hydroxynicotinic acid. The following protocol is a robust and scalable route that has been adapted from established procedures for similar transformations.[6][7]

Synthetic Workflow Diagram

Synthesis_Workflow A 6-Hydroxynicotinic Acid B Methyl 6-hydroxynicotinate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-bromo-6-hydroxynicotinate B->C Bromination (Br₂, H₂O) D This compound C->D Methylation (MeI, K₂CO₃)

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 6-Hydroxynicotinic Acid

  • Rationale: The initial step involves the protection of the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in the subsequent bromination step. Fischer esterification is a classic and cost-effective method for this transformation.

  • Procedure:

    • To a suspension of 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) in methanol (150 mL), cautiously add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise with stirring at 0 °C.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-hydroxynicotinate as a solid, which can be used in the next step without further purification.

Step 2: Bromination of Methyl 6-hydroxynicotinate

  • Rationale: The electron-rich pyridine ring is activated towards electrophilic substitution. The hydroxyl group directs the incoming electrophile (bromine) to the C5 position. The reaction is typically performed in an aqueous medium.[6]

  • Procedure:

    • Suspend methyl 6-hydroxynicotinate (from the previous step, ~71.9 mmol) in water (100 mL).

    • Cool the suspension in an ice bath and slowly add bromine (4.2 mL, 81.4 mmol) dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford methyl 5-bromo-6-hydroxynicotinate as a tan solid.[8]

Step 3: Methylation of Methyl 5-bromo-6-hydroxynicotinate

  • Rationale: The final step is the O-methylation of the hydroxyl group. A classic Williamson ether synthesis using a methylating agent like methyl iodide and a mild base is effective for this transformation.

  • Procedure:

    • To a solution of methyl 5-bromo-6-hydroxynicotinate (10.0 g, 43.1 mmol) in anhydrous acetone (200 mL), add potassium carbonate (11.9 g, 86.2 mmol).

    • Add methyl iodide (4.0 mL, 64.6 mmol) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approximately 56 °C) for 6-8 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The two aromatic protons on the pyridine ring will appear as doublets due to ortho-coupling. The chemical shifts of the methoxy protons will be distinct, with the one adjacent to the ester group likely appearing slightly downfield.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the bromo, methoxy, and ester substituents.[9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the C5 position of the pyridine ring and a variety of organic groups, typically from a boronic acid or its ester.[13]

Reaction Mechanism Workflow

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂(Br) OA->PdII TM Transmetalation PdII->TM R-B(OR)₂ Base PdII_R Ar-Pd(II)L₂(R) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R Product 5-Aryl-6-methoxy- nicotinate Product RE->Product ArBr Methyl 5-bromo-6- methoxynicotinate ArBr->OA Boronic Arylboronic Acid Boronic->TM

References

Spectroscopic Profile of Methyl 5-bromo-6-methoxynicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-6-methoxynicotinate (CAS No. 93349-99-6), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for unambiguous identification, purity assessment, and predicting chemical reactivity.

Introduction

This compound, with the molecular formula C₈H₈BrNO₃, is a substituted pyridine derivative. Its structural features, including the electron-withdrawing bromine atom and the electron-donating methoxy group on the pyridine ring, create a unique electronic environment that is reflected in its spectroscopic properties. Accurate interpretation of this data is not merely an academic exercise but a critical component of quality control and mechanistic studies in synthetic chemistry. This guide will delve into the causality behind the observed spectral features, providing a self-validating framework for researchers working with this compound.

Molecular Structure and Spectroscopic Correlation

The structural arrangement of this compound dictates its interaction with various spectroscopic techniques. The following diagram illustrates the molecular structure and the key nuclei and bonds that give rise to its characteristic spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.76Doublet (d)2.01HH-2
8.41Doublet (d)2.01HH-4
4.09Singlet (s)-3H6-OCH₃
3.93Singlet (s)-3HCOOCH₃
Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

  • Aromatic Protons (H-2 and H-4): The two downfield doublets at 8.76 and 8.41 ppm are characteristic of protons on a pyridine ring. The significant downfield shift is due to the deshielding effect of the electronegative nitrogen atom and the overall aromatic system. The small coupling constant (J = 2.0 Hz) indicates a meta-coupling between H-2 and H-4, which is a key piece of evidence for their relative positions on the pyridine ring. The deshielding effect of the adjacent nitrogen and the ester group at C3 likely contributes to the H-2 proton being the most downfield signal.

  • Methoxy Protons (6-OCH₃): The singlet at 4.09 ppm, integrating to three protons, is assigned to the methoxy group at the C-6 position. Its chemical shift is in the expected range for an ether linkage to an aromatic ring.

  • Ester Methyl Protons (COOCH₃): The singlet at 3.93 ppm, also integrating to three protons, corresponds to the methyl group of the ester functionality.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
165.1C=O (Ester)
161.8C-6
151.3C-2
144.1C-4
116.5C-3
109.8C-5
54.56-OCH₃
52.8COOCH₃
Prediction Source: Based on standard chemical shift prediction algorithms.

Interpretation of Predicted Data:

  • Carbonyl Carbon: The signal predicted at the lowest field (165.1 ppm) is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons: The signals in the range of 109-162 ppm are assigned to the carbons of the pyridine ring. The carbon attached to the electronegative oxygen (C-6) is expected to be significantly downfield. The carbon bearing the bromine atom (C-5) is predicted at a relatively upfield position for a substituted aromatic carbon, which is typical for bromine substitution. The remaining carbons (C-2, C-3, and C-4) are assigned based on the expected electronic effects of the substituents.

  • Aliphatic Carbons: The two signals at higher field (54.5 and 52.8 ppm) are assigned to the two methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H stretch (aromatic)
~2850-2960MediumC-H stretch (aliphatic, -CH₃)
~1725StrongC=O stretch (ester)
~1550-1600Medium-StrongC=C and C=N stretch (aromatic ring)
~1250-1300StrongC-O stretch (ester and ether)
~1000-1100MediumC-O stretch (ether)
~600-800MediumC-Br stretch
Prediction Source: Based on typical IR absorption ranges for the functional groups present.

Interpretation of Predicted Data:

The predicted IR spectrum would be dominated by a strong absorption band around 1725 cm⁻¹ corresponding to the ester carbonyl stretch. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring stretching vibrations in the 1550-1600 cm⁻¹ region. The C-O stretching of the ester and ether groups would give rise to strong bands in the fingerprint region (1000-1300 cm⁻¹). A band in the lower frequency region (600-800 cm⁻¹) would be indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: ESI-MS Data for this compound

m/zInterpretation
246, 248[M+H]⁺

Interpretation:

The Electrospray Ionization (ESI) mass spectrum shows two major peaks at m/z 246 and 248.[1] This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, is a definitive indicator of the presence of a single bromine atom in the molecule (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The observed masses correspond to the protonated molecule [M+H]⁺, confirming the molecular weight of this compound as 245 g/mol for the ⁷⁹Br isotope and 247 g/mol for the ⁸¹Br isotope.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing prep1 Dissolve ~10 mg of sample prep2 in ~0.7 mL of CDCl3 prep1->prep2 prep3 containing 0.03% TMS prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire 1H spectrum (16 scans) acq1->acq2 acq3 Acquire 13C spectrum (1024 scans) acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate 1H to TMS (0 ppm) proc2->proc3 proc4 Calibrate 13C to CDCl3 (77.16 ppm) proc2->proc4

Caption: Workflow for NMR data acquisition and processing.

Causality in Protocol Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is chosen as it is a common, relatively non-polar solvent that dissolves a wide range of organic compounds and has a well-defined residual solvent peak for calibration.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H NMR because its protons are highly shielded, producing a sharp singlet at 0 ppm that does not typically overlap with signals from the analyte.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in a much lower signal-to-noise ratio compared to ¹H NMR.

Protocol 2: IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition (FT-IR) cluster_processing Data Processing prep1 Place a small amount of solid sample acq2 Apply pressure to the sample prep1->acq2 prep2 directly on the ATR crystal acq1 Collect background spectrum (clean crystal) acq1->acq2 acq3 Collect sample spectrum (32 scans) acq2->acq3 proc1 Perform background correction acq3->proc1 proc2 Identify and label significant peaks proc1->proc2

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Causality in Protocol Choices:

  • ATR Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid and liquid samples that requires minimal sample preparation and provides high-quality spectra.

  • Background Collection: A background spectrum of the empty ATR crystal is collected to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

Protocol 3: Mass Spectrometry

MS_Workflow cluster_sample_prep Sample Preparation (ESI) cluster_acquisition Data Acquisition (ESI-MS) cluster_processing Data Processing prep1 Prepare a dilute solution (~1 mg/mL) prep2 in a suitable solvent (e.g., Methanol) prep1->prep2 acq1 Infuse the sample solution into the ESI source prep2->acq1 acq2 Acquire data in positive ion mode acq1->acq2 proc1 Analyze the mass spectrum for the [M+H]+ ion acq2->proc1 proc2 Examine the isotopic pattern for bromine proc1->proc2

Caption: Workflow for ESI-MS data acquisition.

Causality in Protocol Choices:

  • ESI Source: Electrospray ionization is a soft ionization technique suitable for polar and moderately polar molecules, minimizing fragmentation and clearly showing the molecular ion peak.

  • Positive Ion Mode: The presence of the basic nitrogen atom in the pyridine ring makes the molecule readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound. The presented ¹H NMR and ESI-MS data, along with the predicted ¹³C NMR and IR data, offer a comprehensive and self-validating framework for the identification and characterization of this important chemical intermediate. The detailed experimental protocols provide a standardized approach to ensure data quality and reproducibility. By understanding the causal relationships between the molecular structure and the resulting spectroscopic signatures, researchers can confidently utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-6-methoxynicotinate is a versatile substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on an electron-deficient pyridine ring—provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the reactivity of this compound, providing field-proven insights into its behavior in key synthetic reactions. We will delve into the electronic and steric influences of each functional group, present detailed experimental protocols for palladium-catalyzed cross-coupling reactions and other transformations, and provide a comprehensive analysis of its chemical properties. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and derivatization of novel heterocyclic compounds.

Introduction: Unveiling the Synthetic Potential

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. This compound (CAS No. 93349-99-6) emerges as a particularly valuable building block due to its trifunctional nature. The strategic placement of a bromo substituent at the 5-position, a methoxy group at the 6-position, and a methyl ester at the 3-position allows for selective and sequential chemical modifications.

This guide will dissect the reactivity of each functional group, providing a framework for predicting reaction outcomes and designing synthetic routes. We will explore the interplay of electronic effects—the electron-withdrawing character of the pyridine nitrogen and the methyl ester, and the electron-donating nature of the methoxy group—which ultimately governs the molecule's chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 93349-99-6
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance White to off-white solid
Purity ≥98%

Core Reactivity: A Tale of Three Functional Groups

The reactivity of this compound is dominated by the chemical properties of its three key functional groups: the bromo substituent, the methyl ester, and the methoxy group, all attached to a pyridine core.

The Bromo Substituent: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 5-position is the primary site for synthetic diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions makes it an excellent handle for introducing a wide array of substituents. The reactivity of the C-Br bond is influenced by the electronic nature of the pyridine ring. The electron-withdrawing effect of the ring nitrogen and the methyl ester group enhances the electrophilicity of the carbon bearing the bromine, making it more susceptible to oxidative addition to a palladium(0) catalyst.

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organohalide with an organoboron compound. While specific examples with this compound are not extensively documented in readily available literature, protocols for similar bromopyridine derivatives provide a strong foundation for reaction design.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Rationale: This protocol is adapted from established procedures for the Suzuki coupling of bromopyridine derivatives. The choice of a palladium catalyst with a phosphine ligand is crucial for efficient oxidative addition and reductive elimination. A base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Step-by-Step Methodology:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for synthesizing conjugated systems.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • Rationale: This protocol is based on well-established methods for the Sonogashira coupling of bromopyridines. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) salt activates the alkyne. An amine base is used to deprotonate the alkyne and neutralize the HBr formed.

  • Step-by-Step Methodology:

    • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 2:1), add the terminal alkyne (1.1-1.5 equiv.).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.1 equiv.).

    • Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is highly versatile, accommodating a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Rationale: This protocol is adapted from standard Buchwald-Hartwig amination procedures. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base is required to deprotonate the amine.

  • Step-by-Step Methodology:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).

    • Evacuate and backfill the flask with an inert gas.

    • Add the amine (1.2 equiv.) and anhydrous toluene.

    • Heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with a suitable solvent like diethyl ether.

    • Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

The Methyl Ester Group: A Handle for Hydrolysis and Amidation

The methyl ester at the 3-position is susceptible to nucleophilic acyl substitution. The most common transformation is hydrolysis to the corresponding carboxylic acid, which can then be used for further functionalization, such as amide bond formation.

Experimental Protocol: Hydrolysis of the Methyl Ester

  • Rationale: Standard ester hydrolysis conditions, either acidic or basic, can be employed. Basic hydrolysis using a hydroxide source is often preferred for its generally faster reaction rates and cleaner conversions.

  • Step-by-Step Methodology:

    • Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., methanol, THF, or dioxane) and an aqueous solution of a base (e.g., 1-4 M NaOH or LiOH).

    • Stir the reaction mixture at room temperature to reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-methoxynicotinic acid.

The Methoxy Group: Potential for Nucleophilic Aromatic Substitution

The methoxy group at the 6-position is generally less reactive than the bromo substituent. However, under specific conditions, it can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles. The pyridine ring's electron-deficient nature facilitates such substitutions at the 2- and 6-positions.

Experimental Protocol: Nucleophilic Substitution of the Methoxy Group with Amines

  • Rationale: A protocol for the nucleophilic amination of methoxypyridines has been developed using sodium hydride in the presence of lithium iodide. This method provides a pathway to aminopyridines.

  • Step-by-Step Methodology:

    • To a suspension of sodium hydride (5 equiv.) in THF, add lithium iodide (2 equiv.) and the desired amine (2 equiv.).

    • Add a solution of this compound (1 equiv.) in THF.

    • Heat the reaction mixture at 60 °C and monitor its progress.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Two singlets in the aromatic region for the pyridine protons. - A singlet for the methoxy protons (~4.0 ppm). - A singlet for the methyl ester protons (~3.9 ppm).
¹³C NMR - Resonances for the pyridine ring carbons. - A resonance for the ester carbonyl carbon (~165 ppm). - Resonances for the methoxy and methyl ester carbons.
Mass Spec (EI) - Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound. - Fragmentation patterns corresponding to the loss of the methoxy and methyl ester groups.
IR Spectroscopy - C=O stretching vibration for the ester (~1730 cm⁻¹). - C-O stretching vibrations for the ester and ether. - C=C and C=N stretching vibrations for the pyridine ring.

Visualizing the Reactivity: A Workflow Diagram

The synthetic utility of this compound can be visualized as a central hub from which various derivatives can be accessed.

Reactivity_of_Methyl_5_bromo_6_methoxynicotinate cluster_bromo Bromo Group Reactions cluster_ester Ester Group Reactions cluster_methoxy Methoxy Group Reactions This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling ArB(OH)₂ Pd catalyst, Base Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling R-C≡CH Pd/Cu catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R₂NH Pd catalyst, Base Hydrolysis Hydrolysis This compound->Hydrolysis NaOH or H⁺ Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution R₂NH, NaH, LiI Amidation Amidation Hydrolysis->Amidation Amine, Coupling agent

Caption: Reactivity pathways of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of complex pyridine derivatives. The bromo substituent serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and heteroatom-based substituents. The methyl ester and methoxy groups offer additional opportunities for functionalization through hydrolysis/amidation and nucleophilic substitution, respectively. This guide provides a comprehensive overview of the reactivity of this versatile compound, offering both theoretical insights and practical experimental guidance to aid researchers in their synthetic endeavors.

Methyl 5-bromo-6-methoxynicotinate: A Scaffolding Approach to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-bromo-6-methoxynicotinate, a substituted pyridine derivative, is currently cataloged primarily as a chemical intermediate. However, a deeper analysis of its structural motifs—the nicotinic acid core, the methoxy group, and the bromine atom—reveals its significant potential as a versatile scaffold for the development of novel therapeutics. This guide synthesizes existing knowledge on related bioactive compounds to postulate potential biological activities for this molecule and lays out a comprehensive, multi-pronged research strategy to explore its therapeutic promise. We will delve into its potential applications in oncology, neuroscience, and kinase inhibition, providing detailed experimental workflows, from initial in vitro screening to in vivo validation, to guide researchers in unlocking the latent biological value of this intriguing compound.

Introduction: Beyond a Simple Building Block

This compound is a readily available chemical entity, yet its biological potential remains largely unexplored. Its structure, however, is a composite of functionalities that are hallmarks of numerous successful therapeutic agents. The nicotinic acid (or niacin) backbone is a well-established pharmacophore with diverse biological activities, including roles in cancer therapy.[1][2][3][4] The presence of a bromine atom can enhance binding affinities and metabolic stability, while the methoxy group can modulate electronic properties and target interactions. This unique combination positions this compound as an ideal starting point for a fragment-based or lead-generation drug discovery campaign. This guide will provide the scientific rationale and a practical research framework for investigating its potential in three high-impact therapeutic areas.

Rationale for Biological Investigation: Learning from Structural Analogs

The hypothesis that this compound possesses significant biological activity is grounded in the established pharmacology of structurally related molecules.

  • Oncology: Nicotinic acid and its derivatives have demonstrated promising anticancer properties.[1] Furthermore, bromophenol derivatives have shown potential as antioxidant and anticancer agents.[5] The pyridine core is also a key feature in many kinase inhibitors, a major class of anticancer drugs.[5][6][7][8][9] This suggests that this compound could serve as a scaffold for novel anticancer agents, potentially acting through kinase inhibition or by modulating nicotinic acetylcholine receptors (nAChRs), which have been implicated in cancer progression.[10][11][12][13]

  • Neuroscience: The bromo-methoxy-aromatic scaffold is a recurring motif in compounds targeting the central nervous system. For instance, (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is a potent antidopaminergic agent, and 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a dopamine D2/D3 and serotonin-3 receptor antagonist. This strongly suggests that derivatives of this compound could be developed as modulators of dopamine and serotonin receptors, with potential applications in treating psychosis, depression, and other neurological disorders.[14][15]

  • Kinase Inhibition: The pyridine ring is a privileged scaffold in the design of kinase inhibitors.[5][6][7][8][9] The specific substitution pattern of this compound could be exploited to achieve selectivity for particular kinases implicated in a range of diseases, from cancer to inflammatory disorders.

Proposed Research Plan: A Multi-pronged Approach to Discovery

To systematically evaluate the biological potential of this compound, a three-tiered research plan is proposed, focusing on oncology, neuroscience, and broad kinase inhibition.

Tier 1: Oncology

Hypothesis: this compound or its simple amide derivatives will exhibit anticancer activity, potentially through the inhibition of key kinases involved in tumor growth and angiogenesis, or through modulation of nicotinic acetylcholine receptors.

Experimental Workflow:

Caption: Proposed workflow for oncology investigation.

Detailed Protocols:

  • Synthesis: A plausible synthetic route for this compound and its derivatives is outlined in Section 4.

  • In Vitro Cancer Cell Line Screening:

    • Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) should be used.

    • Treatment: Cells will be treated with a range of concentrations of the test compounds for 48-72 hours.

    • Cytotoxicity Assessment: Cell viability will be measured using standard MTT or XTT assays.

  • Apoptosis Assays:

    • Caspase Activity: Caspase-3/7 activity will be measured using a luminescent assay (e.g., Caspase-Glo®).

    • Annexin V Staining: Apoptotic cells will be quantified by flow cytometry after staining with Annexin V and a viability dye.

  • Kinase Inhibition Profiling:

    • Assay Format: A broad panel of recombinant kinases (e.g., >100 kinases) will be screened using a radiometric or fluorescence-based assay format.

    • Data Analysis: The percent inhibition at a fixed compound concentration (e.g., 10 µM) will be determined to identify "hit" kinases.

  • In Vitro Angiogenesis Assays: [16][17][18][19]

    • Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) will be cultured on Matrigel in the presence of the test compounds. The formation of capillary-like structures will be quantified.

    • Sprouting Assay: Spheroids of HUVECs will be embedded in a collagen matrix, and the effect of the compounds on sprout formation will be assessed.

  • In Vivo Xenograft Models:

    • Animal Model: Immunocompromised mice will be subcutaneously implanted with a relevant cancer cell line.

    • Treatment: Once tumors are established, mice will be treated with the test compound or vehicle control.

    • Efficacy Assessment: Tumor volume will be measured regularly, and at the end of the study, tumors will be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Tier 2: Neuroscience

Hypothesis: Derivatives of this compound will modulate the activity of dopamine and serotonin receptors, indicating potential for development as antipsychotic or antidepressant agents.

Experimental Workflow:

References

The Strategic Synthesis and Therapeutic Potential of Methyl 5-bromo-6-methoxynicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine nucleus, a cornerstone of heterocyclic chemistry, continues to be a privileged scaffold in the design of novel therapeutic agents. Within this vast chemical space, Methyl 5-bromo-6-methoxynicotinate emerges as a highly versatile and strategically important building block. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl ester for further derivatization, provides a rich platform for the generation of diverse chemical libraries. This in-depth technical guide provides a comprehensive overview of the synthesis of the this compound core, explores the rationale and methodologies for the preparation of its derivatives and analogs, and delves into their potential applications in drug discovery, with a particular focus on oncology and inflammatory diseases. This document is intended to serve as a practical resource for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that guide the strategic design of these promising compounds.

The Architectural Blueprint: Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 6-hydroxynicotinic acid. The synthetic strategy is designed to sequentially introduce the desired functionalities onto the pyridine ring.

Step 1: Regioselective Bromination of 6-hydroxynicotinic acid

The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid to introduce a bromine atom at the C5 position. The hydroxyl group at the C6 position acts as an activating group, directing the incoming electrophile to the adjacent C5 position.

Protocol: Synthesis of 5-bromo-6-hydroxynicotinic acid [1]

  • Suspend 6-hydroxynicotinic acid (1 equivalent) in water.

  • Cool the suspension in an ice bath.

  • Slowly add bromine (1.4 equivalents) to the stirred suspension.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-6-hydroxynicotinic acid.

Causality of Experimental Choices: The use of water as a solvent is both economical and effective for this reaction. The slow addition of bromine at a low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Step 2: Esterification of the Carboxylic Acid

The carboxylic acid group of 5-bromo-6-hydroxynicotinic acid is then converted to its corresponding methyl ester. This is a crucial step as the methyl ester can be readily hydrolyzed or converted to other functional groups in subsequent derivatization steps. A common and effective method for this transformation is the Fischer-Speier esterification.

Protocol: Synthesis of Methyl 5-bromo-6-hydroxynicotinate (based on a similar procedure for ethyl ester)[2]

  • Suspend 5-bromo-6-hydroxynicotinic acid (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain Methyl 5-bromo-6-hydroxynicotinate.

Causality of Experimental Choices: Methanol serves as both the solvent and the reactant. The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step 3: O-Methylation of the Hydroxyl Group

The final step in the synthesis of the core molecule is the methylation of the hydroxyl group at the C6 position. This is typically achieved using a methylating agent in the presence of a base.

General Protocol: O-Methylation of Methyl 5-bromo-6-hydroxynicotinate

  • Dissolve Methyl 5-bromo-6-hydroxynicotinate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: The aprotic solvent is chosen to avoid interference with the reaction. The base is essential to generate the more nucleophilic alkoxide, which then reacts with the methylating agent in an Sₙ2 reaction. The choice of base and methylating agent can be tailored to optimize the reaction yield and minimize side reactions.

Expanding the Chemical Universe: Derivatives and Analogs

The true utility of this compound lies in its potential for diversification. The three key functional groups—the bromine atom, the methyl ester, and the pyridine ring itself—offer multiple handles for chemical modification.

Leveraging the Bromine: Cross-Coupling Reactions

The C5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, leading to a rapid expansion of chemical diversity.

Illustrative Protocol: Suzuki Cross-Coupling

  • To a reaction vessel, add this compound (1 equivalent), a boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Modifying the Ester: Amide Bond Formation

The methyl ester at the C3 position can be readily converted into a variety of amides, which are common functional groups in bioactive molecules. This is typically achieved by aminolysis, either directly or via the corresponding acyl chloride or by activation with coupling agents.

Protocol: Amide Synthesis via Hydrazide Intermediate

  • Hydrazide Formation: Reflux a mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 8-12 hours. The product, 5-bromo-6-methoxynicotinohydrazide, will precipitate upon cooling and can be collected by filtration.

  • Amide/Semicarbazide Formation: The resulting hydrazide can then be reacted with various isocyanates or isothiocyanates to form semicarbazides or thiosemicarbazides, respectively.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the key synthetic transformations starting from the this compound core.

Synthetic_Pathways Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki C-C Bond Formation Amide Amide Formation (R1R2NH) Core->Amide Ester to Amide Hydrazide Hydrazinolysis (N2H4) Core->Hydrazide Ester to Hydrazide Semicarbazide Reaction with Isocyanate (R-NCO) Hydrazide->Semicarbazide Derivatization

Caption: Key derivatization routes for this compound.

Therapeutic Frontiers: Biological Activities and Structure-Activity Relationships

Derivatives of the nicotinic acid scaffold have shown a wide range of biological activities, and the strategic substitution of the this compound core allows for the fine-tuning of these properties.

Anticancer Potential: Targeting Cellular Proliferation

Numerous studies have highlighted the anticancer potential of substituted pyridine derivatives. The presence of bromine and methoxy groups in the structure can significantly influence the biological properties of these compounds. For instance, certain brominated and methoxylated benzofuran derivatives have demonstrated stronger pro-oxidative and pro-apoptotic properties compared to their chlorinated counterparts.[3] This suggests that the electronic and steric effects of these substituents play a crucial role in their interaction with biological targets.

Derivatives of this compound are being explored as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy.[4][5] Small molecule inhibitors of Aurora kinases often feature a planar heterocyclic ring system that can occupy the ATP-binding pocket of the enzyme. The this compound scaffold provides an excellent starting point for the design of such inhibitors. By utilizing cross-coupling reactions to introduce various substituents at the C5 position, it is possible to explore the structure-activity relationships (SAR) and optimize the potency and selectivity of these compounds.

Anti-inflammatory Activity: Modulating the Immune Response

Nicotinic acid and its derivatives have also been investigated for their anti-inflammatory properties. Some novel nicotinic acid derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[2][6] The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs with improved gastric safety profiles. The versatile chemistry of the this compound core allows for the synthesis of a wide range of analogs that can be screened for their COX inhibitory activity.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the general SAR trends observed for nicotinic acid derivatives, which can be extrapolated to guide the design of novel this compound analogs.

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity
C5 (Bromo position) Aryl/Heteroaryl groupsCan enhance potency and selectivity for specific targets through additional binding interactions.
C6 (Methoxy position) Alkoxy groupsInfluences the electronic properties of the ring and can impact metabolic stability.
C3 (Ester position) Amides, HydrazidesCan introduce hydrogen bonding interactions and modulate pharmacokinetic properties.

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of newly synthesized compounds is paramount in drug discovery. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of this compound and its derivatives.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. By using a suitable stationary and mobile phase, it is possible to separate the desired product from any impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Conclusion and Future Directions

This compound represents a strategically important and highly versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of multiple handles for chemical modification make it an attractive starting point for the generation of diverse compound libraries. The exploration of its derivatives has already shown promise in the fields of oncology and inflammation. Future research in this area will likely focus on the synthesis of more complex analogs using advanced cross-coupling methodologies, the elucidation of their precise mechanisms of action through biological and computational studies, and the optimization of their pharmacokinetic and pharmacodynamic properties to identify promising candidates for clinical development. The insights and protocols presented in this guide are intended to facilitate these efforts and contribute to the advancement of medicinal chemistry and drug discovery.

References

The Strategic Utility of Methyl 5-bromo-6-methoxynicotinate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Complex Molecule Construction

In the intricate world of organic synthesis, particularly within the demanding landscape of pharmaceutical and materials science research, the selection of foundational building blocks is a critical determinant of success. It is not merely about the atoms and their arrangement but about the inherent chemical potential locked within a molecule's structure. Methyl 5-bromo-6-methoxynicotinate, a substituted pyridine derivative, has emerged as a quintessential example of such a strategic building block. Its carefully orchestrated arrangement of functional groups—a reactive bromine atom, an activating methoxy group, and a versatile methyl ester—provides a powerful and adaptable platform for the construction of complex molecular architectures. This guide delves into the core utility of this compound, moving beyond a simple recitation of reactions to explore the chemical reasoning and strategic considerations that make it an invaluable tool for researchers, scientists, and drug development professionals. We will explore its synthesis, dissect its reactivity in cornerstone cross-coupling reactions, and illuminate its application in the synthesis of biologically active agents, thereby providing a comprehensive technical narrative grounded in field-proven insights.

I. Foundational Attributes: A Molecule Designed for Reactivity and Versatility

This compound (CAS No. 93349-99-6) is a white to off-white solid with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[1] Its structure is deceptively simple, yet each component is strategically placed to influence its chemical behavior and synthetic utility.

Structural Features and Their Implications:

  • The Pyridine Core: The nitrogen-containing aromatic ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.

  • The Bromine Atom at C5: This halogen serves as a highly reliable handle for a multitude of palladium-catalyzed cross-coupling reactions. Its position is electronically activated by the electron-withdrawing nature of the adjacent ester group and the pyridine nitrogen, facilitating oxidative addition to a palladium(0) catalyst, the crucial first step in many coupling cycles.

  • The Methoxy Group at C6: This electron-donating group can influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the C-Br bond and providing a site for further functionalization through ether cleavage if desired.

  • The Methyl Ester at C3: This group offers a versatile point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR) in drug discovery programs.

II. Synthesis of the Building Block: A Reproducible Pathway

A robust and scalable synthesis of the title compound is paramount for its widespread application. A common and reliable method involves the nucleophilic aromatic substitution of a dihalo-precursor, followed by esterification.

Detailed Synthetic Protocol:

A widely adopted synthesis starts from ethyl 5,6-dibromonicotinate.[2][3]

Step 1: Methoxylation and Transesterification

In this key step, ethyl 5,6-dibromonicotinate is treated with sodium methoxide in methanol. This reaction proceeds via a nucleophilic aromatic substitution where the methoxide ion displaces the bromide at the more activated C6 position. The reaction conditions also promote transesterification of the ethyl ester to the methyl ester.

To a solution of ethyl 5,6-dibromonicotinate (5.0 g, 16.2 mmol) in anhydrous methanol (5 mL) under a nitrogen atmosphere, sodium methoxide (2.18 g, 40.5 mmol) is added slowly. The reaction mixture is then heated in a sealed tube at 85°C for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is dissolved in water (20 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (gradient elution with ethyl acetate/hexane) to yield this compound as a white solid (1.55 g, 39% yield).[2][3]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.76 (d, J = 2.0 Hz, 1H), 8.41 (d, J = 2.0 Hz, 1H), 4.09 (s, 3H), 3.93 (s, 3H).[2][3]

  • ESI-MS m/z: 246, 248 [M+H]⁺.[2][3]

III. The Cornerstone of Utility: Palladium-Catalyzed Cross-Coupling Reactions

The primary role of this compound as a building block is realized through its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, and it is a key transformation for this compound. This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species. The subsequent transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, is facilitated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for stabilizing the catalytic species and promoting the desired reactivity.

Illustrative Protocol: Coupling with Phenylboronic Acid

In a dry Schlenk flask, this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.) are combined. The flask is sealed, evacuated, and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) is added, followed by a degassed mixture of 1,4-dioxane and water (4:1). The reaction mixture is heated to 90°C and stirred for 12-18 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired 5-aryl-6-methoxynicotinate derivative.

Suzuki_Miyaura_Workflow

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Mechanistic Considerations: The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylated alkyne. The amine base plays a dual role, acting as a base to deprotonate the terminal alkyne and as a solvent.

Illustrative Protocol: Coupling with Phenylacetylene

To a solution of this compound (1.0 equiv.) in a suitable solvent such as triethylamine or a mixture of toluene and triethylamine, are added phenylacetylene (1.2 equiv.), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), and copper(I) iodide (1-3 mol%). The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80°C until the starting material is consumed. Upon completion, the reaction mixture is filtered to remove the ammonium salts, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired methyl 5-(phenylethynyl)-6-methoxynicotinate.

C. Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base.

Causality in Experimental Choices: The regioselectivity of the Heck reaction is a key consideration. Typically, the aryl group adds to the less substituted carbon of the alkene, and the subsequent β-hydride elimination favors the formation of the thermodynamically more stable trans-alkene. The choice of base is critical; weaker bases like triethylamine are often sufficient. The ligand on the palladium catalyst can influence both the rate and selectivity of the reaction.

Illustrative Protocol: Coupling with Styrene

In a sealed tube, this compound (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), a suitable phosphine ligand such as triphenylphosphine (4-10 mol%), and a base such as triethylamine (2.0 equiv.) are combined in a solvent like N,N-dimethylformamide (DMF) or acetonitrile. The tube is sealed, and the mixture is heated to 100-120°C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography to yield the corresponding stilbene derivative.

Cross_Coupling_Hub

IV. Applications in Drug Discovery and Development

The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of complex, biologically active molecules. Its trifunctional nature allows for its incorporation into a variety of molecular scaffolds targeting different biological pathways.

Case Study: Synthesis of Farnesoid X Receptor (FXR) Modulators

Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Modulators of FXR are being investigated for the treatment of various metabolic and liver diseases. Patents in this area have disclosed the use of this compound as a precursor to more complex intermediates.[4][5]

Synthetic Transformation:

In one patented route, the methyl ester of this compound is reduced to the corresponding alcohol.[4][6] This transformation highlights the utility of the ester as a handle for further functionalization.

To a solution of this compound (52.8 g, 215.0 mmol) in THF (500 mL) at -20°C is added DIBAL-H (1.0 M in toluene, 344 mL, 344 mmol). The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-bromo-6-methoxypyridin-3-yl)methanol.[4][6]

This resulting alcohol can then be further elaborated, for example, by coupling at the bromine position and modification of the alcohol, to generate complex FXR modulators.

Other Potential Applications:

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of other pharmaceutically relevant compounds, including:

  • CRAC Channel Modulators: As described in patent literature, this building block is used in the synthesis of compounds that modulate Calcium Release-Activated Calcium (CRAC) channels, which are involved in immune responses and inflammatory diseases.[7]

  • PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs used to treat inflammatory conditions like COPD. The substituted nicotinic acid scaffold is a common feature in these molecules, and this compound has been utilized in their synthesis.[8]

  • Kinase Inhibitors: The pyridine core is a prevalent feature in many kinase inhibitors used in oncology. While direct synthesis of a marketed drug from this specific starting material is not readily found in the public literature, its structure is highly amenable to the synthesis of analogues of kinase inhibitors like AZD5363, which target the AKT signaling pathway.[9][10][11][12]

V. Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and flexible platform for the construction of complex and diverse molecular architectures. The reliability of its participation in cornerstone palladium-catalyzed cross-coupling reactions, coupled with the versatility of its ester functionality, makes it an indispensable tool for researchers in medicinal chemistry and materials science. As the demand for novel and sophisticated molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly remain at the forefront of innovation in organic synthesis.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Substrate Profile

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1][2] This application note provides a detailed protocol and expert insights for the coupling of Methyl 5-bromo-6-methoxynicotinate, a key heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine core substituted with electron-withdrawing (ester) and electron-donating (methoxy) groups, presents unique challenges and opportunities in catalyst and methods development. The successful arylation of this scaffold is crucial for generating libraries of compounds for drug discovery, particularly in areas like PDE4 inhibition and kinase modulation.[3][4]

This guide is designed for researchers and drug development professionals, offering a robust starting protocol, mechanistic rationale for experimental choices, and strategies for optimization.

Mechanistic Considerations for a Heterocyclic Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] However, the electronic nature of the this compound substrate requires careful consideration.

  • Oxidative Addition: This is the first and often rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond.[2][5] The pyridine ring is electron-deficient, which generally accelerates oxidative addition compared to electron-rich aryl halides.[1] The C-Br bond is significantly more reactive than a C-Cl bond, ensuring high chemoselectivity if other halide sites were present.[4]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center. This process is critically dependent on the presence of a base.[6][7] The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer of the aryl group to the palladium complex.[6][8] For heteroaromatic substrates, inefficient transmetalation can be a significant hurdle, sometimes leading to side reactions.

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][9]

The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[10] The choice of a sufficiently bulky and electron-rich phosphine ligand is therefore crucial to prevent catalyst deactivation and promote the desired catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)L2X Pd(II) Intermediate Ar-Pd(II)L₂-X OxAdd->ArPd(II)L2X Transmetal Transmetalation ArPd(II)L2X->Transmetal ArPd(II)L2Ar Di-organic Pd(II) Ar-Pd(II)L₂-Ar' Transmetal->ArPd(II)L2Ar RedElim Reductive Elimination ArPd(II)L2Ar->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Methyl 5-bromo-6- methoxynicotinate (Ar-X) ArX->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)₂) ArBOH->Transmetal Activated by Base Base Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Recommended Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for challenging coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane (or Toluene, DMF)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

Key Parameters & Optimization Strategies

While the above protocol is robust, yields can be highly dependent on the specific coupling partners. The following table outlines key parameters and provides rationale for optimization choices.

ParameterStandard ConditionOptimization Rationale & Alternatives
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄: A classic, effective catalyst, though sometimes less active for heteroaromatics.[2][10] Pd₂(dba)₃ with Ligands: Using a Pd(0) source with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can significantly improve yields for challenging or sterically hindered substrates.[7]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃: A stronger, more soluble base often used for less reactive boronic acids or to accelerate slow reactions.[11] K₃PO₄: A moderately strong base, often effective and can be a good alternative to carbonates.[10] The choice of base is crucial for activating the boronic acid for transmetalation.[12][13]
Solvent Dioxane / Water (4:1)Toluene/Water or DMF/Water: The solvent system must solubilize the reactants while facilitating the interaction between the organic and aqueous phases where the base is active. DMF can be useful for less soluble substrates but may require higher purification effort.
Temperature 80 - 100 °CLower temperatures (e.g., 60 °C) may be sufficient for highly reactive partners, reducing side reactions.[14] Higher temperatures may be needed for sluggish couplings, but risk decomposition of starting materials or product. Microwave heating can significantly shorten reaction times.[11]
Boron Source Boronic AcidPinacol Esters (BPin): More stable than boronic acids, reducing protodeboronation side reactions.[1] Trifluoroborate Salts (BF₃K): Highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids.[15]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow from reaction setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - Substrate - Boronic Acid - Base - Catalyst B Degas Solvents (Dioxane, Water) C Assemble Glassware (Schlenk Flask) A->C D Add Solids to Flask C->D E Inert Atmosphere (Evacuate/Backfill Ar/N₂) D->E F Add Degassed Solvents E->F G Heat & Stir (80-100 °C) F->G H Monitor Progress (TLC / LC-MS) G->H I Cool to RT & Quench H->I Upon Completion J Liquid-Liquid Extraction (EtOAc / H₂O) I->J K Dry & Concentrate J->K L Column Chromatography K->L M Characterize Product (NMR, MS, etc.) L->M

Caption: General laboratory workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminated Nicotinates

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Methyl 5-bromo-6-methoxynicotinate is a valuable building block, and its successful amination opens a direct pathway to a diverse array of substituted 5-aminonicotinates. These products are key intermediates in the development of fused 2-pyridone systems and other biologically active molecules.[4]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Buchwald-Hartwig amination of this compound. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this cycle is paramount for rational troubleshooting and optimization.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition Ar-X Ligand_Exchange Amine Coordination [Ar-Pd(II)(L)(HNR'R'')]+X- Oxidative_Addition->Ligand_Exchange HNR'R'' Deprotonation Palladium Amido Complex Ar-Pd(II)(L)-NR'R'' Ligand_Exchange->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination Product Ar-NR'R'' (Product) Deprotonation->Product

Caption: The general catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is released, regenerating the active Pd(0) catalyst.[7]

Key Reaction Parameters: A Guide to Rational Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of several key components. For a substrate like this compound, which is an electron-deficient heteroaryl halide, careful consideration of the following is crucial.

Palladium Precursor

The choice of the palladium source is the first step in setting up a successful reaction. Both Pd(0) and Pd(II) sources can be used.[5][6]

  • Pd(II) sources like Pd(OAc)₂ are often air-stable and convenient to handle but require in-situ reduction to the active Pd(0) species.

  • Pd(0) sources such as Pd₂(dba)₃ are also commonly employed.

  • Pre-catalysts , which are stable Pd(II) complexes that readily form the active Pd(0) catalyst upon exposure to a base, have gained popularity due to their efficiency and reproducibility.[6]

Ligand Selection: The Heart of the Catalyst

The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[8] For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are generally preferred.[9][10]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl and heteroaryl halides, including chlorides.[9]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling with a variety of primary and secondary amines.
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Particularly effective for the amination of aryl mesylates and selective monoarylation of primary amines.[9]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand often used for aryl amination reactions.[11]

The choice of ligand can significantly impact reaction rates and yields, and screening a few options is often a worthwhile endeavor.[12]

The Role of the Base

The base plays a crucial role in the deprotonation of the amine, which is essential for the formation of the palladium-amido complex and catalyst turnover.[5][13] The strength and nature of the base must be carefully considered, especially given the presence of a potentially base-sensitive ester group in the substrate.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective.[8]

  • Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, particularly if the amine coupling partner is more acidic or if base-sensitive functional groups are present.[8] These may require higher reaction temperatures.

Solvent Considerations

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[1][8] The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[14][15]

  • Aprotic, non-polar solvents like toluene and dioxane are the most common choices for Buchwald-Hartwig aminations.[1][16]

  • Ethereal solvents such as tetrahydrofuran (THF) can also be effective, sometimes at lower temperatures.[12]

  • It's important to note that chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction.[6]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, Pd precursor, ligand, and base in a dry Schlenk flask. B Evacuate and backfill the flask with inert gas (Ar or N2). A->B C Add anhydrous solvent and the amine coupling partner. B->C D Heat the reaction mixture with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F G Filter through Celite to remove solids. F->G H Wash with water and brine. G->H I Dry the organic layer and concentrate under vacuum. H->I J Purify by column chromatography. I->J

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Conditions with a Primary or Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M with respect to the limiting reagent)

  • Dry Schlenk flask with a condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

While specific data for this compound is not extensively published, the following table summarizes typical conditions for the amination of structurally similar bromopyridine derivatives, providing a strong basis for optimization.

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
AnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (1.5)Toluene100Good to Excellent
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene80High
BenzylaminePd(OAc)₂ (2)dppp (3)NaOtBu (1.5)Toluene8055-98[13]
ArylaminesPd(OAc)₂ (5-10)Xantphos (7.5-15)Cs₂CO₃ (1.5)Toluene100Good[11]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (deactivated by oxygen or moisture)- Impure starting materials- Suboptimal reaction conditions- Ensure rigorous inert atmosphere and use of anhydrous solvents.- Purify starting materials.- Screen different ligands, bases, and temperatures.[8][12]
Side Product Formation (e.g., Dehalogenation) - Unproductive side reactions of the catalyst- Adjust the ligand-to-metal ratio.- Use a different ligand that promotes reductive elimination over side reactions.[5]
Incomplete Conversion - Insufficient reaction time or temperature- Catalyst deactivation- Increase reaction time and/or temperature.- Add a fresh portion of the catalyst.
Difficulty with Product Isolation - Emulsion formation during workup- Product instability on silica gel- Use a different workup procedure (e.g., filtration through a plug of silica).- Consider alternative purification methods like crystallization or reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for accessing a wide range of functionalized aminopyridine derivatives. By carefully selecting the palladium precursor, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful synthetic method in research and development.

References

Application Note & Protocol: Synthesis of Methyl 5-bromo-6-methoxynicotinate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Methyl 5-bromo-6-methoxynicotinate, a crucial intermediate in the development of various pharmaceutical compounds. The protocol herein emphasizes a robust and scalable multi-step synthesis pathway, beginning with the bromination of 6-hydroxynicotinic acid. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and quantitative data to ensure reproducibility. This document is intended for researchers, chemists, and professionals in drug development, providing them with the necessary information to produce high-purity this compound for their research and development needs.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on a pyridine ring—allows for diverse chemical modifications, making it a valuable precursor for creating complex molecular architectures. This intermediate is particularly important in the synthesis of compounds targeting various therapeutic areas.[1][2] The strategic placement of the bromo and methoxy groups influences the electronic properties of the pyridine ring and provides handles for further functionalization through cross-coupling reactions or nucleophilic substitution.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved through a three-step process starting from the commercially available 6-hydroxynicotinic acid. The workflow is designed to be efficient and scalable, with each step optimized for high yield and purity.

Synthesis_Workflow Start 6-Hydroxynicotinic Acid Step1 Step 1: Bromination Start->Step1 Br2, H2O Intermediate1 5-Bromo-6-hydroxynicotinic Acid Step1->Intermediate1 High Yield Step2 Step 2: Esterification Intermediate1->Step2 H2SO4, MeOH Intermediate2 Methyl 5-bromo-6-hydroxynicotinate Step2->Intermediate2 Step3 Step 3: Methylation Intermediate2->Step3 CH3I, K2CO3 End This compound Step3->End Reaction_Mechanism cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Williamson Ether Synthesis A 6-Hydroxynicotinic Acid (Activated Ring) B Bromonium Ion (Br+) A->B Attack on Br2 C Sigma Complex (Intermediate) B->C Formation D 5-Bromo-6-hydroxynicotinic Acid C->D Deprotonation E 5-Bromo-6-hydroxynicotinic Acid (Carboxylic Acid) F Protonated Carbonyl E->F H+ catalysis G Tetrahedral Intermediate F->G Nucleophilic attack by MeOH H Methyl 5-bromo-6-hydroxynicotinate G->H Elimination of H2O I Methyl 5-bromo-6-hydroxynicotinate (Alcohol) J Alkoxide Ion I->J Deprotonation (K2CO3) K SN2 Transition State J->K Nucleophilic attack on CH3I L This compound K->L Iodide leaves

References

Application Notes and Protocols: The Strategic Utility of Methyl 5-bromo-6-methoxynicotinate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Building Block

Methyl 5-bromo-6-methoxynicotinate has emerged as a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its strategically functionalized pyridine core, featuring a reactive bromine atom, a methoxy group, and a methyl ester, provides multiple handles for synthetic manipulation. This unique combination makes it an ideal precursor for the construction of complex heterocyclic scaffolds, which are prevalent in a vast array of biologically active compounds and pharmaceutical agents.[1][2] The presence of the bromine atom at the 5-position allows for facile participation in modern palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of its applications, focusing on the underlying principles, detailed experimental protocols, and the rationale behind methodological choices for researchers in drug discovery and chemical development.

Core Reactivity and Strategic Importance

The synthetic utility of this compound is primarily anchored in the reactivity of its carbon-bromine (C-Br) bond. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0) complexes. This reactivity is the cornerstone of its application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Compound Property Value
CAS Number 93349-99-6[3]
Molecular Formula C₈H₈BrNO₃[3]
Molecular Weight 246.06 g/mol [3]
Synonym 5-Bromo-6-methoxynicotinic acid methyl ester[3]

The methoxy and methyl ester groups are not merely spectators; they electronically influence the pyridine ring, affecting the reactivity of the C-Br bond and providing sites for potential subsequent transformations.

Caption: Key reactive sites of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium complex.[4][5] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids, making it a preferred method for synthesizing biaryl and heteroaryl-aryl structures.[6][7]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-established sequence involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species, enhancing the polarization of the organic ligand.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Cycle Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Complex ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Coupled Product (Ar-R) trans->product aryl_halide This compound (Ar-Br) aryl_halide->ox_add boronic_acid R-B(OH)₂ + Base boronic_acid->trans

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol: Synthesis of Methyl 6-methoxy-5-phenylnicotinate

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos.

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst and phosphine ligand under a counterflow of inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale/Insight
Catalyst Pd(OAc)₂ / PPh₃A classic, cost-effective system. For more challenging substrates, precatalysts with bulky, electron-rich ligands (e.g., Buchwald-type ligands) can improve yields and rates.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical for activating the boronic acid. K₂CO₃ is a good starting point, but Cs₂CO₃ or K₃PO₄ are often more effective, especially for less reactive substrates.[4]
Solvent Toluene/H₂O, Dioxane, THFA biphasic system often accelerates the reaction. The use of water is attractive from an economic and safety perspective.[4]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl or heteroaryl halide with an amine.[9][10] This transformation has revolutionized synthetic chemistry, providing a direct and versatile route to aryl amines, which are key components of countless pharmaceuticals.[1]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1][9]

The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.[11]

Buchwald_Hartwig_Cycle Fig. 2: Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex L₂(Br)Pd(II)-Ar pd0->ox_add Oxidative Addition amido Palladium Amido Complex L₂(NR'R'')Pd(II)-Ar ox_add->amido Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product Coupled Product (Ar-NR'R'') amido->product aryl_halide This compound (Ar-Br) aryl_halide->ox_add amine HNR'R'' + Base amine->amido

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Protocol: Synthesis of Methyl 5-(morpholino)-6-methoxynicotinate

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • XPhos or Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Glovebox or Schlenk line technique

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.[11]

  • Add this compound.

  • Add the anhydrous, degassed solvent via syringe, followed by the morpholine.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[11]

  • After completion, cool the reaction and quench carefully with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale/Insight
Catalyst/Ligand Pd₂(dba)₃ / XPhos, Xantphos, BINAPThe ligand is paramount. Bulky biarylphosphine ligands (like XPhos) or bidentate ligands (like Xantphos) are highly effective at promoting the challenging reductive elimination step.[11]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is a common and effective choice.[1][11]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst and the phosphine ligands are oxygen-sensitive and require handling under an inert atmosphere to maintain catalytic activity.

Industrial Case Study: Synthesis of an Esomeprazole Intermediate

Esomeprazole (marketed as Nexium) is a blockbuster proton pump inhibitor used to treat acid-related stomach conditions.[12] The synthesis of this complex molecule relies on the strategic assembly of two key heterocyclic fragments. This compound serves as a crucial starting material for one of these fragments, highlighting its industrial relevance.

The synthesis involves the conversion of the nicotinate into a pyridinylmethyl sulfide, which is a core component of the final drug. A key step is the nucleophilic substitution of the methoxy group with a thiol, followed by reduction of the ester and conversion to a reactive halide, which is then coupled with the second benzimidazole fragment. While the full synthesis is multi-step, the initial functionalization of the pyridine ring derived from this compound is a critical starting point that enables the entire synthetic route. The bromo-substituent is often carried through several steps before being utilized in a final coupling or modification.

Esomeprazole_Workflow Fig. 3: Conceptual workflow in Esomeprazole Synthesis start Methyl 5-bromo-6- methoxynicotinate step1 Multi-step Transformation start->step1 intermediate Key Pyridine Intermediate step1->intermediate coupling Coupling with Benzimidazole Thiol intermediate->coupling sulfide Pyrmetazole (Sulfide Precursor) coupling->sulfide oxidation Asymmetric Oxidation sulfide->oxidation end Esomeprazole oxidation->end

Caption: Conceptual workflow in Esomeprazole Synthesis.

The key step in the synthesis of esomeprazole is the asymmetric oxidation of the sulfide precursor (pyrmetazole) to the corresponding sulfoxide.[13][14] The development of efficient and highly enantioselective oxidation methods has been a major focus of process chemistry research.[14][15]

References

"Methyl 5-bromo-6-methoxynicotinate" experimental procedure for gram-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of Methyl 5-bromo-6-methoxynicotinate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable substituted pyridine derivative widely utilized as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its specific functionalization pattern—a bromine atom for cross-coupling, a methoxy group, and a methyl ester—makes it a versatile intermediate. This application note provides a detailed, robust, and scalable three-step protocol for the synthesis of this compound, starting from the readily available 6-hydroxynicotinic acid. The procedure is optimized for gram-scale production, incorporating field-proven insights into reaction monitoring, work-up, purification, and safety. Each step is accompanied by mechanistic explanations to provide a deeper understanding of the chemical transformations involved.

Introduction and Synthetic Strategy

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. The target molecule, this compound, presents a synthetic challenge in achieving selective functionalization of the pyridine ring. The strategy outlined herein addresses this challenge through a logical three-step sequence:

  • Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the pyridine ring, ortho to the activating hydroxyl group.

  • Williamson Ether Synthesis: O-methylation of the hydroxyl group to form the corresponding methoxy derivative.

  • Esterification: Conversion of the carboxylic acid to its methyl ester under mild conditions to yield the final product.

This approach ensures high regioselectivity and provides a reliable pathway to obtain the desired product in high purity and yield on a gram scale.

Overall Reaction Scheme

Reaction_Scheme Start 6-Hydroxynicotinic Acid Step1_label Step 1: Bromination Start->Step1_label Intermediate1 5-Bromo-6-hydroxynicotinic Acid Step2_label Step 2: O-Methylation Intermediate1->Step2_label Intermediate2 5-Bromo-6-methoxynicotinic Acid Step3_label Step 3: Esterification Intermediate2->Step3_label Final This compound Step1_label->Intermediate1 Br₂, H₂O Step2_label->Intermediate2 1. NaOH 2. (CH₃)₂SO₄ Step3_label->Final TMSCHN₂ Methanol/Toluene

Caption: Three-step synthesis of this compound.

Materials and Equipment

Reagents and Solvents
ReagentGradeSupplier
6-Hydroxynicotinic Acid≥98%Sigma-Aldrich
BromineACS Reagent, ≥99.5%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97.0%, pelletsFisher Scientific
Dimethyl Sulfate ((CH₃)₂SO₄)≥99.8%Sigma-Aldrich
Trimethylsilyldiazomethane (TMSCHN₂)2.0 M solution in hexanesSigma-Aldrich
Hydrochloric Acid (HCl)37%, Certified ACSFisher Scientific
Methanol (MeOH)Anhydrous, 99.8%Fisher Scientific
TolueneAnhydrous, 99.8%Fisher Scientific
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution---
BrineSaturated aqueous solution---
Magnesium Sulfate (MgSO₄)Anhydrous---
Silica Gel230-400 mesh, for column chromatography---
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and distillation apparatus

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid/base resistant gloves, face shield.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

Expertise & Experience: This step involves a classical electrophilic aromatic substitution. The hydroxyl group at C6 is a strong activating group, directing the incoming electrophile (bromine) to the ortho (C5) and para (C3) positions. Under these aqueous conditions, bromination occurs selectively at the C5 position.

Protocol:

  • Suspend 6-hydroxynicotinic acid (20.0 g, 143.8 mmol) in deionized water (75 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add bromine (10.0 mL, 194 mmol) dropwise to the stirred suspension over 30 minutes. Caution: Bromine is highly corrosive and toxic. Perform this addition in a chemical fume hood.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The mixture will remain a thick slurry.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in Dichloromethane) until the starting material is consumed.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted bromine and HBr.

  • Dry the collected tan solid in a vacuum oven at 50 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[2]

Expected Outcome: Yield: 95-98%. The product is a tan solid and is typically used in the next step without further purification.[2]

Step 2: Synthesis of 5-Bromo-6-methoxynicotinic Acid

Expertise & Experience: This O-methylation is a Williamson ether synthesis. The phenolic proton of the hydroxypyridine is first removed by a strong base (NaOH) to form a sodium nicotinate salt. This salt then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate (DMS) in an SN2 reaction. DMS is a potent and cost-effective methylating agent for gram-scale synthesis.

Protocol:

  • In a 1 L three-neck flask, dissolve the 5-bromo-6-hydroxynicotinic acid (e.g., 30.0 g, 137.6 mmol) from Step 1 in a solution of sodium hydroxide (12.1 g, 302.7 mmol, 2.2 eq) in water (200 mL).

  • Cool the solution to 10 °C.

  • Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE. Add dimethyl sulfate (19.6 mL, 206.4 mmol, 1.5 eq) dropwise, keeping the internal temperature below 25 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A precipitate will form.

  • Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 100 mL) and dry it under vacuum.

Expected Outcome: Yield: 85-90%. The product, 5-bromo-6-methoxynicotinic acid, is an off-white solid.[3]

Step 3: Synthesis of this compound

Expertise & Experience: This final step is an esterification. While traditional Fischer esterification (refluxing in methanol with a strong acid catalyst) is an option, it can sometimes lead to side reactions or require harsh conditions. The use of trimethylsilyldiazomethane (TMSCHN₂) provides a much milder, faster, and higher-yielding alternative.[4] The reaction proceeds via in-situ generation of diazomethane, which is protonated by the carboxylic acid, followed by an SN2 attack by the carboxylate anion on the resulting methyldiazonium cation to yield the methyl ester and nitrogen gas.[5][6] This method avoids high temperatures and strong acids, preserving the integrity of the molecule.

Protocol:

  • To a 500 mL flask, add 5-bromo-6-methoxynicotinic acid (e.g., 20.0 g, 86.2 mmol) and dissolve it in a mixture of Toluene (150 mL) and Methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMS-diazomethane (2.0 M solution in hexanes, 52 mL, 104 mmol, 1.2 eq) dropwise via a syringe. Vigorous nitrogen gas evolution will be observed.[4]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product.

Expected Outcome: Yield: 90-95%. The final product, this compound, is a white to off-white solid.[7]

Data Summary and Characterization

Reagent Quantities (Example Scale)
StepStarting MaterialMoles (mmol)Key ReagentMoles (mmol)Equivalents
16-Hydroxynicotinic Acid (20.0 g)143.8Bromine1941.35
25-Bromo-6-hydroxynicotinic Acid (30.0 g)137.6Dimethyl Sulfate206.41.5
35-Bromo-6-methoxynicotinic Acid (20.0 g)86.2TMS-diazomethane1041.2
Final Product Characteristics
PropertyValue
Chemical Name This compound
CAS Number 93349-99-6[7]
Molecular Formula C₈H₈BrNO₃[8]
Molecular Weight 246.06 g/mol [7]
Appearance White to off-white solid
Purity (Typical) ≥98%
Topological Polar Surface Area (TPSA) 48.42 Ų[7]
logP 1.6393[7]

Workflow Visualization

Purification_Workflow cluster_step3 Step 3: Work-up & Purification A Reaction Mixture (Post-Quench) B Concentrate in Vacuo (Rotary Evaporator) A->B C Dissolve in Ethyl Acetate B->C D Aqueous Wash (Sat. NaHCO₃, Brine) C->D E Dry Organic Layer (Anhydrous MgSO₄) D->E F Filter and Concentrate E->F G Crude Product F->G H Silica Gel Column Chromatography (EtOAc/Hexanes Gradient) G->H I Pure this compound H->I

Caption: General work-up and purification workflow for the final product.

Safety and Handling Precautions

It is imperative to conduct all steps of this synthesis in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns. Handle only in a fume hood with appropriate gloves and face protection.[9]

  • Dimethyl Sulfate ((CH₃)₂SO₄): Extremely toxic, corrosive, and a potential carcinogen. It can be absorbed through the skin with fatal consequences. Always use with extreme caution, ensuring no skin contact. Any contaminated clothing should be removed immediately.

  • Trimethylsilyldiazomethane (TMSCHN₂): A safer alternative to diazomethane, but still toxic and should be handled with care. The 2.0 M solution in hexanes is flammable.[10]

  • Strong Acids and Bases (HCl, NaOH): Corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes.[1][11]

  • General Handling: Avoid inhalation of dust, fumes, and vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[12] Dispose of all chemical waste in accordance with local regulations.[13]

References

Introduction: The Strategic Value of a Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 5-bromo-6-methoxynicotinate in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical hydrogen bonding interactions, serve as a bioisosteric replacement for phenyl rings, and improve the physicochemical properties of lead compounds. This compound is a particularly valuable reagent within this class, emerging as a highly versatile and strategically important building block for medicinal chemists.

This 3,5,6-trisubstituted pyridine derivative offers a unique combination of reactive sites that can be orthogonally addressed to construct complex molecular architectures. The bromine atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The methyl ester at the 3-position provides a handle for hydrolysis to the corresponding carboxylic acid or direct conversion to a wide array of amides, enabling fine-tuning of target engagement and pharmacokinetic properties. Finally, the methoxy group at the 6-position electronically modulates the pyridine ring and can influence the molecule's conformation and metabolic stability. This guide provides detailed application notes and protocols for leveraging this powerful building block in drug discovery programs.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
IUPAC Name Methyl 5-bromo-6-methoxypyridine-3-carboxylate[1]
CAS Number 93349-99-6[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance Powder[2]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern medicinal chemistry, enabling the rapid and efficient construction of C-C and C-N bonds that form the backbone of many therapeutic agents.[3]

Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5] For this compound, this reaction allows for the substitution of the C5-bromide with a diverse set of carbocyclic and heterocyclic moieties, which is critical for exploring Structure-Activity Relationships (SAR).

Scientific Principle: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7]

This protocol provides a robust starting point for coupling various aryl- and heteroarylboronic acids to the this compound core.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2.5 mol% with a ligand like SPhos, 10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent: 1,4-Dioxane and Water (4:1 v/v) or DMF

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst can be oxidized by atmospheric oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Reaction times can vary from 4 to 24 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

  • Base: The base is essential for activating the boronic acid to facilitate the transmetalation step. The choice of base can influence reaction rates and prevent side reactions; for example, K₃PO₄ is often effective for sensitive substrates.[8]

  • Ligand: For challenging couplings, using a pre-catalyst with a specialized ligand (e.g., SPhos, XPhos) can dramatically improve yield and reaction rate by promoting the oxidative addition and reductive elimination steps.

  • Microwave Irradiation: For high-throughput synthesis, this reaction can often be adapted for microwave heating, significantly reducing reaction times to 15-30 minutes at temperatures of 120-150 °C.[7]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine Reagents (Substrate, Boronic Acid, Base, Pd Catalyst) Inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat Mixture (80-100 °C, 4-24h) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Work-up (Dilute, Extract, Wash) Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Installing Key Nitrogen Functionality

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is often challenging using classical methods.[9][10] In medicinal chemistry, this reaction is indispensable for introducing primary and secondary amines, which frequently serve as key hydrogen bond donors/acceptors or as points for further derivatization.

Scientific Principle: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[10]

This protocol is designed for the coupling of primary and secondary amines and requires strictly anhydrous and anaerobic conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst system: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, 4 mol% or XPhos, 6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the desired amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Anhydrous/Inert Conditions: Both the palladium catalyst and the strong base (especially NaOtBu) are sensitive to moisture and air. Failure to exclude them can deactivate the catalyst and lead to poor or no conversion.

  • Bulky Ligands: Ligands like Xantphos or XPhos are critical.[11] Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition.[12]

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate necessary for the final bond formation.[11]

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine Pd Catalyst, Ligand, and Base Reagents 2. Add Substrate and Amine Setup->Reagents Solvent 3. Add Anhydrous Solvent Reagents->Solvent Heat 4. Heat Mixture (90-110 °C, 12-24h) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Filter through Celite Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: Workflow for Buchwald-Hartwig C-N coupling.

Case Studies in Drug Discovery

The true utility of a building block is demonstrated by its application in synthesizing biologically active molecules. This compound provides a robust platform for generating libraries of compounds for various therapeutic targets.

Case Study 1: Scaffolding for Kinase Inhibitors

Background: Protein kinases are a critical class of therapeutic targets, particularly in oncology.[13] Many kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the ATP-binding pocket.

Strategic Application: The 6-methoxypyridine core derived from our title compound is an excellent hinge-binding motif. Using the Suzuki and Buchwald-Hartwig reactions, medicinal chemists can rapidly explore the SAR of the two key "vector" regions extending from this core. The C5 position can be functionalized with various aryl groups to probe the solvent-exposed region, while the C3 ester can be converted to an amide library to interact with the ribose pocket. This modular approach allows for the systematic optimization of potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-6-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered with this specific substrate. As an electron-deficient heteroaryl halide, this compound presents unique challenges, including a higher propensity for side reactions and catalyst inhibition. This document aims to provide a clear path to high-yielding, reproducible results by explaining the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

The primary challenges with this substrate arise from the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the ester group and the pyridine nitrogen atom makes the carbon-bromine bond susceptible to oxidative addition, which is the first and often rate-limiting step of the catalytic cycle.[1] However, this electron deficiency also increases the likelihood of side reactions. Furthermore, the pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]

Q2: What are the most common side reactions I should be aware of, and how can I identify them?

The three most common side reactions are dehalogenation, protodeborylation, and homocoupling.

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom on your starting material, resulting in Methyl 6-methoxynicotinate.[4][5] It is often caused by palladium-hydride species that can form from reactions with the solvent or base.[5] This byproduct can be identified by LC-MS or by a new, less polar spot on a TLC plate compared to the starting material.[6]

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid or ester coupling partner, replacing the boronic acid moiety with a hydrogen atom.[2][4] This is particularly problematic with aqueous bases and at elevated temperatures.[3]

  • Homocoupling: This is the self-coupling of your boronic acid partner to form a biaryl byproduct.[2][4] The primary cause of homocoupling is the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II).[2][4]

Q3: Is it necessary to protect the ester group on my substrate?

Generally, it is not necessary to protect the methyl ester group. The Suzuki coupling is known for its broad functional group tolerance. However, if you are using a very strong base, such as an alkoxide, or forcing the reaction at very high temperatures for extended periods, hydrolysis of the ester to the corresponding carboxylic acid can occur. Using milder bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) typically prevents this issue.[7]

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following causes and solutions:

Potential Cause Explanation & Solution
Inactive Catalyst The active catalyst in a Suzuki coupling is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) effectively. Solution: Ensure your reagents and solvents are of high purity. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst from a reputable supplier.[8]
Catalyst Inhibition The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][3] Solution: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5] These ligands can sterically hinder the pyridine nitrogen from binding to the palladium.
Suboptimal Base The base is crucial for activating the boronic acid for transmetalation.[1][7] If the base is too weak, insoluble, or has degraded, the reaction will stall. Solution: Screen a variety of bases. For electron-deficient substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[2] Ensure the base is finely powdered to maximize its surface area.
Low Temperature While high temperatures can promote side reactions, insufficient heat can lead to a sluggish reaction, particularly if the oxidative addition step is slow. Solution: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C, while carefully monitoring for byproduct formation.[8]
Issue 2: Significant Dehalogenation Byproduct

The formation of Methyl 6-methoxynicotinate indicates a prevalent dehalogenation side reaction.

Potential Cause Explanation & Solution
Hydride Source Palladium-hydride species are the primary culprits for dehalogenation.[5] These can form from certain solvents (e.g., alcohols) or bases. Solution: Avoid alcohol-based solvents if dehalogenation is a major issue. Screen different bases; sometimes switching from a carbonate to a phosphate can mitigate this. Ensure your solvent is not a source of hydrides.
Ligand Choice The ligand influences the electronic and steric environment of the palladium center, affecting the relative rates of productive coupling versus dehalogenation. Solution: Switch to bulkier, more electron-donating ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos).[5] These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
Excessive Heat/Time Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Solution: Optimize the reaction to run at the lowest possible temperature for the shortest time necessary for completion. Monitor the reaction closely by TLC or LC-MS.
Issue 3: Boronic Acid Decomposition (Protodeborylation & Homocoupling)

If you observe significant homocoupling of your boronic acid or its decomposition, the following steps are recommended:

Potential Cause Explanation & Solution
Oxygen Contamination Oxygen promotes the homocoupling of boronic acids.[2] Solution: Rigorously degas your solvents and the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[2][9] Maintain a positive pressure of inert gas throughout the reaction.
Boronic Acid Instability Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeborylation in aqueous basic conditions.[2][4] Solution: Use a more stable boronic acid derivative, such as a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt.[2][10] These are more resistant to protodeborylation. Alternatively, use anhydrous conditions with a suitable base like potassium trimethylsilanolate.[11][12]
Excessive Water While some water can be beneficial, especially with inorganic bases, too much can accelerate protodeborylation.[13] Solution: If using an aqueous solvent system, carefully control the amount of water. A common ratio is 4:1 to 10:1 organic solvent to water.[10][14]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol serves as a good starting point for optimization.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3-5 mol%).

  • Degassing: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol employs a more active catalyst system and a stronger base, often necessary for higher yields with this substrate.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of argon. Monitor the reaction progress.

  • Work-up and Purification: Follow the same procedure as in Protocol 1.

Visual Guides

Suzuki_Catalytic_Cycle

Troubleshooting_Workflow

References

"Methyl 5-bromo-6-methoxynicotinate" common side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 5-bromo-6-methoxynicotinate. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common queries related to the properties, synthesis, and handling of this compound.

Q1: What are the primary routes for the synthesis of this compound?

A1: The synthesis of this compound typically starts from 6-hydroxynicotinic acid or its methyl ester. A common pathway involves the bromination of the pyridine ring, followed by methoxylation. The esterification of the carboxylic acid can be performed at various stages of the synthesis.

Q2: During the bromination of the 6-methoxynicotinate precursor, what are the most likely positions for di-bromination to occur?

A2: The pyridine ring's electron density, influenced by the methoxy and ester groups, directs bromination primarily to the 5-position. However, under forcing conditions (e.g., excess brominating agent, higher temperatures), di-bromination can occur. The most likely position for a second bromine atom is the 2-position, yielding Methyl 2,5-dibromo-6-methoxynicotinate[1]. The electron-donating methoxy group at position 6 activates the ortho (position 5) and para (position 3, which is already substituted) positions, while the electron-withdrawing ester group at position 3 deactivates the ring, particularly at the ortho (positions 2 and 4) and para (position 6) positions. The interplay of these effects makes the 5-position the most favorable for initial bromination.

Q3: What causes the hydrolysis of the methyl ester group during synthesis or workup?

A3: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. During aqueous workups, prolonged exposure to strong acids or bases used for neutralization can lead to the formation of 5-bromo-6-methoxynicotinic acid. It is crucial to maintain neutral or near-neutral pH and minimize the duration of contact with aqueous acidic or basic solutions.

Q4: Can N-oxidation occur on the pyridine ring, and under what conditions?

A4: Yes, the pyridine nitrogen is susceptible to oxidation, forming a pyridine-N-oxide. This can occur if strong oxidizing agents are present or if reaction conditions inadvertently promote oxidation. Pyridine-N-oxides are generally stable compounds but represent an undesired byproduct in this context[2]. Their formation can alter the electronic properties and reactivity of the molecule[2].

II. Troubleshooting Guide: Common Side Reactions & Byproducts

This guide provides a systematic approach to identifying and mitigating common side reactions and byproducts encountered during the synthesis and handling of this compound.

Issue 1: Formation of Di-brominated Byproduct (Methyl 2,5-dibromo-6-methoxynicotinate)
  • Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the molecular weight of the di-brominated compound (M+2Br).

  • Causality: This byproduct arises from over-bromination of the starting material or the desired product. The electron-rich nature of the pyridine ring, enhanced by the methoxy group, makes it susceptible to further electrophilic substitution.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Br2). Use no more than 1.05 equivalents.

    • Temperature Management: Perform the bromination at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.

    • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period to maintain a low instantaneous concentration.

    • Monitoring: Closely monitor the reaction progress using TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

Issue 2: Hydrolysis to 5-bromo-6-methoxynicotinic acid
  • Symptom: The presence of a more polar spot on TLC that is UV active and/or a mass spectrum signal corresponding to the carboxylic acid. The isolated product may also have a higher melting point than expected.

  • Causality: The ester linkage is cleaved by acid or base catalysis, often during the reaction workup.

  • Troubleshooting Protocol:

    • Neutral Workup: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching and washing. Avoid strong acids or bases.

    • Temperature Control during Workup: Perform all aqueous extractions and washes at room temperature or below.

    • Minimize Contact Time: Reduce the time the organic phase is in contact with aqueous layers.

    • Azeotropic Removal of Water: If trace amounts of water are suspected in the final product, an azeotropic distillation with a suitable solvent (e.g., toluene) can be employed before final purification.

Issue 3: De-bromination of the Product
  • Symptom: Identification of Methyl 6-methoxynicotinate in the product mixture by GC-MS or LC-MS.

  • Causality: Dehalogenation can occur under reductive conditions.[3] This can be promoted by certain metal catalysts (e.g., palladium, copper), strong bases, or radical initiators.[3][4][5][6] The C-Br bond is weaker than C-Cl or C-F bonds, making it more susceptible to cleavage.[3]

  • Troubleshooting Protocol:

    • Inert Atmosphere: If using reagents sensitive to air or moisture that could initiate radical pathways, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Avoid Reductive Conditions: Scrutinize the reaction and purification steps for any potential reducing agents or conditions that could facilitate hydrodehalogenation.

    • Purification Method: When using column chromatography, ensure the silica gel is neutral and the solvents are free of acidic or basic impurities that could promote degradation on the column.

Issue 4: Formation of N-Oxide Byproduct
  • Symptom: A highly polar byproduct is observed on TLC, and mass spectrometry reveals a mass increase of 16 amu (M+O) from the desired product.

  • Causality: The lone pair of electrons on the pyridine nitrogen can be oxidized by various reagents, especially peroxy acids or even air under certain conditions.

  • Troubleshooting Protocol:

    • Degas Solvents: Use degassed solvents to minimize dissolved oxygen, especially if the reaction is run at elevated temperatures for extended periods.

    • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are introduced into the reaction mixture.

    • Purification: N-oxides are typically more polar than their parent pyridines and can often be separated by standard column chromatography.

Summary of Common Byproducts and Their Characteristics
ByproductMolecular FormulaMolecular Weight ( g/mol )Key Identifier
Methyl 2,5-dibromo-6-methoxynicotinate C8H7Br2NO3324.95M+2Br isotope pattern in MS[1]
5-bromo-6-methoxynicotinic acid C7H6BrNO3232.03Higher polarity on TLC; acidic nature
Methyl 6-methoxynicotinate C8H9NO3167.16M-Br+H in MS
This compound N-oxide C8H8BrNO4262.06M+O in MS; high polarity
Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway to this compound and the potential side reactions leading to common byproducts.

ReactionPathways sub Methyl 6-methoxynicotinate prod This compound sub->prod Bromination dibromo Methyl 2,5-dibromo-6-methoxynicotinate prod->dibromo Over-bromination acid 5-bromo-6-methoxynicotinic acid prod->acid Hydrolysis debromo Methyl 6-methoxynicotinate prod->debromo De-bromination noxide This compound N-oxide prod->noxide N-Oxidation

Caption: Reaction pathways in the synthesis of this compound.

III. Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of the target compound from common byproducts.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. The less polar byproducts (if any) will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The desired product, this compound, will elute.

  • Byproduct Elution: More polar byproducts, such as the hydrolyzed acid and the N-oxide, will elute at higher concentrations of the polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Logical Flow for Troubleshooting

The following diagram provides a logical workflow for troubleshooting unexpected results during the synthesis.

TroubleshootingFlow start Reaction Complete Analyze Crude Product (LC-MS, TLC) check_purity Is Desired Product the Major Component? start->check_purity success Proceed to Purification/Next Step check_purity->success Yes identify_byproduct Identify Major Byproduct(s) check_purity->identify_byproduct No is_dibromo Di-brominated? identify_byproduct->is_dibromo is_hydrolyzed Hydrolyzed? is_dibromo->is_hydrolyzed No action_dibromo Adjust Bromination: - Lower Temp - Control Stoichiometry - Slow Addition is_dibromo->action_dibromo Yes is_debromo De-brominated? is_hydrolyzed->is_debromo No action_hydrolyzed Adjust Workup: - Use Buffer - Lower Temp - Minimize Time is_hydrolyzed->action_hydrolyzed Yes is_noxide N-Oxide? is_debromo->is_noxide No action_debromo Adjust Conditions: - Inert Atmosphere - Check for Reductants is_debromo->action_debromo Yes action_noxide Adjust Conditions: - Degas Solvents - Avoid Oxidants is_noxide->action_noxide Yes end Re-run Reaction with Adjustments is_noxide->end No/Other action_dibromo->end action_hydrolyzed->end action_debromo->end action_noxide->end

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. References

  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Available from: --INVALID-LINK--

  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... - ResearchGate. Available from: --INVALID-LINK--

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed. Available from: --INVALID-LINK--

  • Dehalogenation - Wikipedia. Available from: --INVALID-LINK--

  • Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions - Scribd. Available from: --INVALID-LINK--

  • Methyl 5-bromo-6-methylnicotinate | 1174028-22-8 | BLD Pharm. Available from: --INVALID-LINK--

  • Methyl 5-bromo-6-hydroxynicotinate | CAS 381247-99-0 | SCBT - Santa Cruz Biotechnology. Available from: --INVALID-LINK--

  • Methyl 2-acetyl-5-bromo-6-methoxynicotinate | 2930688-23-4 - ChemScene. Available from: --INVALID-LINK--

  • This compound | 93349-99-6 - ChemScene. Available from: --INVALID-LINK--

  • Methyl 2,5-dibromo-6-methoxynicotinate | 2930688-18-7 | ChemScene. Available from: --INVALID-LINK--

  • This compound, 98% Purity, C8H8BrNO3, 25 grams - CP Lab Safety. Available from: --INVALID-LINK--

  • Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem. Available from: --INVALID-LINK--

  • Methyl 5-bromo-2-iodo-6-methoxynicotinate | 2942259-87-0 | AKSci. Available from: --INVALID-LINK--

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. Available from: --INVALID-LINK--

  • 5-Bromo-6-methoxynicotinaldehyde | 65873-73-6 | BLD Pharm. Available from: --INVALID-LINK--

  • 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - ChemicalBook. Available from: --INVALID-LINK--

  • 5-Bromo-6-ethoxynicotinaldehyde | BLD Pharm. Available from: --INVALID-LINK--

  • Methyl 5-bromo-6-hydroxynicotinate | 381247-99-0 | BLD Pharm. Available from: --INVALID-LINK--

  • Polar Radicals. VI. Bromination Reactions with Molecular Bromine and JV-Bromosuccinimide. Apparent Anomalies and Similarities1 - ElectronicsAndBooks. Available from: --INVALID-LINK--

References

"Methyl 5-bromo-6-methoxynicotinate" preventing debromination during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-6-methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address a critical challenge often encountered during its use: the unwanted side reaction of debromination in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you maximize your yield of the desired product while ensuring the integrity of your experiments.

Troubleshooting Guide: Preventing Debromination

Unscheduled loss of the bromine atom from your starting material, a reaction known as hydrodebromination or simply debromination, is a common pitfall in cross-coupling chemistry. This side reaction leads to the formation of methyl 6-methoxynicotinate, reducing your yield and complicating purification. Below are common scenarios and actionable solutions to mitigate this issue.

Scenario 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. My analysis (LC-MS/NMR) shows a significant peak corresponding to the debrominated starting material. What are the likely causes and how can I fix this?

Answer: This is a classic problem in palladium-catalyzed reactions. The debromination side-product arises when the palladium(II) intermediate, formed after oxidative addition, undergoes a reaction with a hydride source before the desired transmetalation with the boronic acid can occur.[1] The subsequent reductive elimination then releases the unwanted debrominated product.

Here are the key parameters to investigate and optimize:

  • The Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote debromination.

    • Causality: Stronger bases can generate hydride species from solvents or other reagents, which then participate in the catalytic cycle leading to debromination.[2]

    • Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice. Other alternatives include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[3] These bases are strong enough to facilitate the catalytic cycle but are less prone to generating hydride impurities.

  • Solvent System: Protic solvents are a common source of protons and can facilitate debromination.

    • Causality: Solvents like alcohols or even excess water in your reaction can act as hydride donors.[1][3]

    • Solution: Use anhydrous, aprotic solvents. Toluene, 1,4-dioxane, or THF are generally recommended for Suzuki couplings.[3] Ensure your solvent is properly dried and degassed before use to remove both water and oxygen.

  • Ligand Selection: The ligand's steric and electronic properties are crucial for stabilizing the catalyst and promoting the desired reaction pathway.

    • Causality: An inappropriate ligand may not sufficiently accelerate the reductive elimination of the desired product, allowing more time for the competing debromination pathway to occur.[3]

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos (developed by the Buchwald group) are designed to promote rapid reductive elimination, which outcompetes the debromination side reaction.[4]

  • Reaction Temperature and Time:

    • Causality: Higher temperatures and extended reaction times can increase the rate of side reactions.[2]

    • Solution: Attempt the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating that could favor byproduct formation.

This protocol provides a robust starting point for coupling this compound.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%)Reliable Pd(0) source.
Ligand SPhos or XPhos (4-5 mol%)Bulky, electron-rich ligand to accelerate reductive elimination.[3]
Base K₃PO₄ (2.0 equivalents)Mild inorganic base to minimize hydride formation.[3]
Solvent Toluene or 1,4-Dioxane / H₂O (e.g., 10:1 ratio)Aprotic solvent primary choice; minimal water can aid boronic acid solubility.[3]
Temperature 80–100 °CLower temperature to reduce the rate of side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[5]
Scenario 2: Debromination During a Buchwald-Hartwig Amination

Question: I am attempting to couple this compound with a primary amine using Buchwald-Hartwig conditions and am observing the debrominated byproduct. How can I suppress this?

Answer: Similar to the Suzuki coupling, debromination in a Buchwald-Hartwig amination is a known side reaction.[4] The Pd(II)-amido complex, which is on the path to the desired C-N bond formation, can undergo β-hydride elimination if the amine substrate possesses a β-hydrogen, or it can react with an external hydride source. The pyridine nitrogen in your substrate can also interact with the palladium center, which may alter the catalyst's reactivity and require careful optimization.[5]

Key optimization strategies include:

  • Base Selection: This is often the most critical factor.

    • Causality: Strong alkoxide bases are common in Buchwald-Hartwig reactions but can be a source of the debromination problem.

    • Solution: While NaOt-Bu is highly effective for C-N coupling, if debromination is severe, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or a carbonate base like Cs₂CO₃, which can be effective with certain ligand systems and are less prone to promoting debromination.[5]

  • Ligand and Catalyst Choice:

    • Causality: The catalytic cycle for amination involves several steps, and the ligand must facilitate rapid C-N reductive elimination.[6]

    • Solution: Utilize modern, sterically hindered biaryl phosphine ligands. BrettPhos, XPhos, and RuPhos are excellent candidates.[6] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can also provide a more active and stable catalyst, leading to cleaner reactions at lower temperatures.

  • Solvent and Temperature Control:

    • Causality: High temperatures can accelerate catalyst decomposition and side reactions.

    • Solution: Use anhydrous, degassed aprotic solvents like toluene or dioxane.[7] Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate (often between 80-110 °C).[7]

The diagram below illustrates the critical branch point in the palladium catalytic cycle where the desired cross-coupling competes with the undesired hydrodebromination pathway.

Catalytic_Cycle_Competition pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)(X)L_n (Oxidative Addition Intermediate) pd0->ar_pd_x + Ar-Br ar_pd_nu Ar-Pd(II)(Nu)L_n (Transmetalation/ Amine Coordination) ar_pd_x->ar_pd_nu + Nucleophile (e.g., R-B(OH)₂ or R₂NH) ar_pd_h Ar-Pd(II)(H)L_n (Hydride Complex) ar_pd_x->ar_pd_h + Hydride Source (e.g., from Base/Solvent) product Ar-Nu (Desired Product) ar_pd_nu->product Reductive Elimination product->pd0 Regenerates Catalyst debrom_product Ar-H (Debrominated Byproduct) debrom_product->pd0 Regenerates Catalyst ar_pd_h->debrom_product Reductive Elimination Troubleshooting_Workflow start Debromination Observed check_base 1. Change Base (e.g., NaOtBu → K₃PO₄) start->check_base check_solvent 2. Change Solvent (Use Anhydrous Aprotic: Toluene, Dioxane) check_base->check_solvent Issue Persists success Problem Solved check_base->success Success check_ligand 3. Change Ligand (Use Bulky, e⁻-rich: XPhos, SPhos) check_solvent->check_ligand Issue Persists check_solvent->success Success check_temp 4. Lower Temperature (e.g., 110°C → 80°C) check_ligand->check_temp Issue Persists check_ligand->success Success check_reagents 5. Verify Reagent Purity (Fresh Catalyst, Anhydrous Solvent) check_temp->check_reagents Issue Persists check_temp->success Success check_reagents->success Success

References

Technical Support Center: Catalyst Selection & Performance Optimization for Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-bromo-6-methoxynicotinate . This resource is designed to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions for this specific heterocyclic building block. We will move beyond generic advice to address the unique challenges and opportunities presented by the substrate's electronic and steric properties.

The pyridine nitrogen in your substrate can be both a feature and a challenge, potentially coordinating with the palladium catalyst and inhibiting the catalytic cycle.[1] This guide provides a structured, question-and-answer approach to troubleshoot common issues and select the optimal catalyst system for improved performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Part 1: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, coupling heteroaryl halides like this compound requires careful optimization to achieve high yields and minimize side reactions.

Q1: My Suzuki-Miyaura reaction is sluggish or yielding less than 50%. What are the primary factors I should investigate?

A1: Low yields with this substrate often trace back to four critical areas: reagent integrity, atmospheric control, catalyst system choice, and the base/solvent combination.

  • Reagent Quality & Stoichiometry:

    • Boronic Acid/Ester Instability: Boronic acids, especially heteroaromatic ones, are susceptible to protodeboronation , where the C-B bond is cleaved, effectively killing the reaction.[2][3][4] Always use fresh, high-purity boronic acid or ester. If you suspect decomposition, consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[2][5]

    • Substrate Purity: Ensure your this compound is pure and dry.

    • Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess of the boronic acid partner (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.

  • Atmospheric Control:

    • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which also promotes undesirable homocoupling of the boronic acid.[2][4] It is imperative to use anhydrous, degassed solvents and to thoroughly purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]

  • Catalyst & Ligand Integrity:

    • Pd Source: Pd(II) precatalysts like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state.[4][6] If this reduction is inefficient, the catalytic cycle will be sluggish. Using pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts can be more reliable.

    • Ligand Oxidation: Phosphine ligands are highly susceptible to oxidation.[2] Use fresh ligands and handle them under an inert atmosphere.

  • Base and Solvent Selection: The choice of base is critical not just for the catalytic cycle but also for preventing side reactions. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[7][8]

Q2: I'm observing significant homocoupling of my boronic acid and/or hydrodehalogenation of my starting material. How can I suppress these side reactions?

A2: These are classic competing pathways in Suzuki couplings.

  • To Minimize Homocoupling: This side reaction is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[2][4] The solution is rigorous degassing of your solvent and maintaining a strict inert atmosphere throughout the reaction.

  • To Minimize Protodeboronation: This is the cleavage of the C-B bond by a proton source.

    • Choice of Base: While a base is necessary, overly strong or aqueous bases can accelerate protodeboronation.[2] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred. Using anhydrous conditions is also beneficial.[8]

    • Reaction Time & Temperature: Minimize reaction time and use the lowest effective temperature to reduce the boronic acid's exposure to decomposition-promoting conditions.[2]

Q3: Which catalyst and ligand combination is recommended for this compound?

A3: Due to the presence of the pyridine ring and potential steric hindrance, bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[9] Simple ligands like PPh₃ are often insufficient.[10]

Below is a table of recommended catalyst systems for challenging heteroaryl bromides.

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ + SPhos Biaryl MonophosphineExcellent for heteroaryl couplings, high activity, good functional group tolerance.[9][11]1-2% Pd, 2-4% Ligand
Pd₂(dba)₃ + XPhos Biaryl MonophosphineVery effective for hindered substrates and heteroaryl chlorides/bromides.[9]1-2% Pd, 2-4% Ligand
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)A classic, single-component catalyst. May require higher temperatures and loadings.[3]3-5%
[Pd(IPr)(cin)Cl] N-Heterocyclic Carbene (NHC)Highly active and thermally stable, good for less reactive bromides.[8]0.5-2%

Recommendation: Start with a Pd(OAc)₂ / SPhos system. It offers a great balance of reactivity, stability, and substrate scope for this class of compound.[9]

Part 2: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[12] However, the reaction is sensitive to several parameters, especially with heteroaromatic substrates.

Q1: My Buchwald-Hartwig amination is failing. The starting material is either unreacted or I see decomposition. What's the problem?

A1: Failure in C-N coupling with this substrate often points to catalyst inhibition, improper base selection, or issues with the amine coupling partner.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen of your substrate can coordinate strongly to the palladium center, forming a stable, off-cycle complex that deactivates the catalyst.[1] The use of bulky, electron-rich ligands (see table below) is crucial to create steric shielding around the palladium, which favors the desired catalytic cycle over inhibitory binding.

  • Base Selection is Critical: The base's role is to deprotonate the amine (or the palladium-amine complex) to generate the active amido species for reductive elimination.[13]

    • Strength & Solubility: Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are required. The solubility of the base is also a key factor; insoluble bases can lead to slow and incomplete reactions.[14] Aprotic polar solvents may increase base solubility but can also lead to different side reactions.[15][16]

    • Substrate Compatibility: The ester group on your substrate is base-sensitive. Very strong bases at high temperatures could cause hydrolysis or other side reactions. A careful screening of bases (e.g., NaOt-Bu vs. K₂CO₃ or Cs₂CO₃) may be necessary.

  • Amine Nucleophilicity: The nature of the amine coupling partner is crucial.

    • Primary vs. Secondary: Primary amines are generally more reactive than secondary amines.[14]

    • Steric Hindrance: Highly hindered amines can slow the reaction significantly.

    • Ammonia Equivalents: Coupling ammonia directly is extremely challenging. Using an ammonia equivalent like benzophenone imine, followed by hydrolysis, is a common and effective strategy.[13]

Q2: What is a reliable starting protocol for a Buchwald-Hartwig amination of this compound?

A2: A robust starting point involves a pre-catalyst and a carefully chosen ligand/base combination. Using a pre-catalyst that rapidly generates the active LPd(0) species upon exposure to the base can lead to more reproducible results than using simple Pd(II) salts.[14]

ComponentRecommendationRationale
Pd Source G3 or G4 Buchwald PrecatalystEnsures efficient and reliable generation of the active Pd(0) catalyst.[14]
Ligand RuPhos or BrettPhosBulky dialkylbiaryl phosphine ligands are excellent for preventing catalyst inhibition by the pyridine nitrogen.
Base NaOt-Bu or LiHMDSStrong, non-nucleophilic bases effective for a wide range of amines.[12]
Solvent Toluene or 1,4-DioxaneCommon, non-polar aprotic solvents for this reaction.[17] Ensure they are anhydrous and degassed.
Temperature 80-110 °CA typical temperature range for these couplings.

Part 3: Experimental Protocols & Visual Guides

Troubleshooting Workflow for Low Yield

This decision tree can help systematically diagnose the cause of low reaction yield.

low_yield_troubleshooting start Low Yield (<50%) check_reagents Check Reagent Quality - Fresh SM & Boronic Acid? - Anhydrous Solvent? - Fresh Catalyst/Ligand? start->check_reagents Start Here check_atmosphere Verify Inert Atmosphere - Proper Degassing? - Positive N2/Ar Pressure? check_reagents->check_atmosphere Reagents OK? re_run Re-run with Fresh Reagents & Rigorous Inert Atmosphere check_reagents->re_run No? Fix & Re-run check_atmosphere->re_run Atmosphere OK? check_atmosphere->re_run No? Fix & Re-run optimize_catalyst Optimize Catalyst System - Screen Ligands (e.g., SPhos, XPhos) - Screen Pd Source (e.g., Pre-catalyst) re_run->optimize_catalyst No Improvement success Improved Yield re_run->success Yield Improved? optimize_conditions Optimize Reaction Conditions - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Toluene, Dioxane) - Adjust Temperature optimize_catalyst->optimize_conditions Still Low Yield optimize_conditions->success Success!

Caption: A decision tree for troubleshooting low yields.

General Protocol for Suzuki-Miyaura Coupling

This is a starting point protocol and must be optimized for your specific boronic acid partner.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).[1]

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired product.[1]

General Protocol for Buchwald-Hartwig Amination

This is a starting point protocol and must be optimized for your specific amine partner.

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the G3-SPhos precatalyst (0.02 equiv) and sodium tert-butoxide (NaOt-Bu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).[1]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography.[1]

References

Technical Support Center: Reaction Monitoring for Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving Methyl 5-bromo-6-methoxynicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of chemical transformations. Here, we address common challenges and provide expert-driven, actionable solutions to ensure the integrity and accuracy of your analytical data.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, real-time reaction monitoring. Its simplicity allows for quick checks on the consumption of starting materials and the formation of products. However, the unique chemical nature of this compound—possessing a basic pyridine nitrogen, an ester, a methoxy group, and a bromine atom—can present specific challenges.

Frequently Asked Questions (FAQs) - TLC

Q1: How do I select an appropriate solvent system (eluent) for my reaction?

A: The goal is to find a solvent system that provides good separation between your starting material, product, and any major by-products, with target Rf values ideally between 0.2 and 0.5.[1] For nicotinic acid derivatives, start with a binary mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).[2][3]

  • Initial Approach: Begin with a 7:3 mixture of Hexanes:Ethyl Acetate.

  • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexanes:Ethyl Acetate).[4]

  • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexanes:Ethyl Acetate).[4]

  • For highly polar products: If your reaction product is significantly more polar (e.g., the hydrolyzed carboxylic acid), you may need a more polar system, such as Dichloromethane (DCM)/Methanol (e.g., 95:5).[5]

Q2: My spots are streaking or tailing down the plate. What is causing this?

A: Streaking is common for pyridine-containing compounds on standard silica gel plates.[6] The slightly acidic nature of silica gel (due to Si-OH groups) can interact strongly with the basic nitrogen of the pyridine ring, causing the spot to drag.

  • Causality: This strong interaction prevents the compound from moving smoothly with the solvent front, leading to a streak rather than a compact spot.

  • Solution: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or a few drops of ammonia in the developing chamber.[4] For acidic byproducts, adding 0.5-1% acetic or formic acid can improve spot shape.[4]

  • Alternative Cause: The sample may be overloaded. Try spotting a more dilute solution of your reaction mixture.[4][6]

Q3: I can't see my spots on the TLC plate after development. How can I visualize them?

A: this compound and many of its derivatives are aromatic and will absorb UV light.

  • Primary Method (Non-destructive): Use a UV lamp at 254 nm. The compound should appear as a dark spot against the green fluorescent background of the TLC plate. This is the preferred first step as it does not alter the compounds.[1]

  • Secondary Methods (Destructive): If UV visualization is weak or if certain by-products are not UV-active, use a chemical stain.

    • Potassium Permanganate (KMnO4) stain: This stain reacts with (oxidizes) many functional groups. Compounds will appear as yellow-brown spots on a purple background.[7] It is particularly useful for detecting the disappearance of reactants with oxidizable groups.

    • p-Anisaldehyde stain: This is a good general-purpose stain that, upon heating, produces a range of colors for different functional groups, which can help differentiate between products and by-products.[1][8]

TLC Troubleshooting Guide
ProblemCommon Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Spots) Incorrect eluent polarity.Systematically vary the solvent ratio. If a binary system fails, try a ternary system (e.g., Hexane/Ethyl Acetate/DCM). Consider using a different stationary phase like alumina or reversed-phase (C18) plates for very polar compounds.[9][10]
Irreproducible Rf Values The TLC chamber was not saturated with solvent vapor. / The solvent mixture changed composition due to evaporation.Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor. Keep the chamber covered. Always use fresh eluent for each run.
Reaction in High-Boiling Solvent (e.g., DMF, DMSO) The solvent itself is highly polar and viscous, causing a large smear from the baseline.After spotting the plate, place it under a high vacuum for 1-2 minutes to evaporate the reaction solvent before developing the plate.[9]
Experimental Protocol: TLC Method Development for a Suzuki Coupling Reaction

Objective: To monitor the conversion of this compound to a biaryl product.

  • Prepare Samples: Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate) to create a reference solution. Prepare a dilution of your reaction mixture in the same solvent.

  • Spot the Plate: Using a capillary tube, spot the starting material in the left lane, the reaction mixture in the middle lane, and a "co-spot" (spotting both starting material and reaction mixture in the same place) in the right lane on a silica gel TLC plate.[5]

  • Develop the Plate: Prepare a developing chamber with an initial eluent of 80:20 Hexanes:Ethyl Acetate. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the spotting line.[6] Cover and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. View the plate under a 254 nm UV lamp and circle the visible spots.

  • Analyze & Optimize:

    • If the product spot (new spot) and starting material spot are well-separated with Rf values between 0.2-0.5, the method is suitable.

    • If spots are too close, adjust polarity as described in the FAQ. The co-spot lane should clearly resolve the two spots if the reaction is incomplete; if it appears as a single elongated spot, separation is poor.[5]

    • If spots are streaking, remake the eluent with 0.5% triethylamine.

TLC Optimization Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_eval Evaluation cluster_actions Optimization Actions start Start: Reaction Mixture prep_samples Prepare Dilute Samples (SM, Rxn, Co-spot) start->prep_samples choose_eluent Select Initial Eluent (e.g., 7:3 Hex:EtOAc) prep_samples->choose_eluent run_tlc Spot & Develop Plate choose_eluent->run_tlc visualize Dry & Visualize (UV 254 nm) run_tlc->visualize eval_rf Are Rf values 0.2-0.5? visualize->eval_rf eval_sep Good Separation? eval_rf->eval_sep Yes adjust_polarity Adjust Eluent Polarity eval_rf->adjust_polarity No eval_shape Good Spot Shape? eval_sep->eval_shape Yes eval_sep->adjust_polarity No add_modifier Add Modifier (TEA or AcOH) eval_shape->add_modifier No (Streaking) end_node Method OK eval_shape->end_node Yes adjust_polarity->run_tlc add_modifier->run_tlc

Figure 1. Workflow for TLC Method Optimization.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more quantitative analysis and confirmation of product identity, LC-MS is the gold standard. It provides retention time data, mass-to-charge ratio (m/z), and, critically for this molecule, a characteristic isotopic pattern due to the presence of bromine.

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are good starting LC-MS conditions for this compound?

A: A reversed-phase method is standard. The pyridine nitrogen is basic and will ionize well in positive ion mode electrospray ionization (ESI).

  • Column: A C18 column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm) is a robust starting point.[11]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (to aid protonation for ESI+).

    • B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient: Start with a shallow gradient, for example, 10-95% B over 5-10 minutes.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode ([M+H]+) is highly recommended. The basic pyridine nitrogen is readily protonated.[12][13]

Q2: In my mass spectrum, I see two peaks of nearly equal height separated by 2 m/z. Is this an impurity?

A: No, this is the hallmark signature of a compound containing a single bromine atom.[14] Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio of abundance.[15] Therefore, your mass spectrum should show an "M" peak (containing 79Br) and an "M+2" peak (containing 81Br) with roughly equal intensity.[15][16] This is a powerful diagnostic tool to confirm the presence of your starting material or any bromine-containing products/intermediates.

Q3: My chromatographic peak is tailing or fronting. How can I improve the peak shape?

A: Poor peak shape in LC is often due to secondary interactions with the column, improper mobile phase conditions, or extra-column effects.[17][18]

  • Tailing: For a basic compound like this, tailing can occur due to interaction with residual acidic silanols on the silica-based C18 column.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the pyridine nitrogen protonated, which can reduce these secondary interactions. Using a low concentration of a buffer like ammonium acetate (10 mM) can also improve peak shape.[11][19]

  • Fronting: This is often a sign of column overload.

    • Solution: Dilute your sample significantly and reinject.[20]

  • General: Ensure the injection solvent is not significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase conditions, as this can cause peak distortion.[17][21]

LC-MS Troubleshooting Guide
ProblemCommon Cause(s)Recommended Solution(s)
No/Low Ionization Signal Incorrect ionization mode or settings. / Mobile phase is suppressing ionization.Confirm you are in ESI Positive mode. If signal is still low, try Atmospheric Pressure Chemical Ionization (APCI), which can be better for less polar compounds.[22] Ensure mobile phase additives are volatile (e.g., formic acid, ammonium acetate) and avoid non-volatile buffers like phosphate.
Isotopic Pattern Mismatch The compound is not what you think it is. / Co-elution with another species.Verify the mass difference is exactly 2 Da and the ratio is ~1:1. If not, you may be looking at a product where bromine has been displaced or another impurity. High-resolution MS can confirm the elemental formula.[23]
High Baseline Noise Contaminated solvent, mobile phase, or LC system.Use high-purity LC-MS grade solvents. Flush the system thoroughly. Ensure mobile phases are freshly prepared.[17]
Split Peaks Partially clogged column frit or injector issue. / Injection solvent is too strong.Backflush the column (if permissible by the manufacturer).[18][24] Check for blockages in the autosampler.[21] Match the injection solvent to the initial mobile phase composition or reduce injection volume.[20]
Experimental Protocol: Setting Up an LC-MS Method

Objective: To confirm reaction completion and verify product mass.

  • System Preparation: Use an LC-MS system equipped with an ESI source. The mobile phases are A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

  • Column: Install a C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • LC Method:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B for 1 min, ramp to 95% B over 6 min, hold for 2 min, return to 10% B and re-equilibrate for 2 min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-500.

    • Key Ions to Monitor: For this compound (MW = 246.07), monitor for the [M+H]+ ion at m/z 246.0 and 248.0. For your expected product, calculate its expected [M+H]+ and monitor for that mass.

  • Analysis: Inject a dilute sample of your reaction mixture.

    • Check for Starting Material: Look for a peak at the expected retention time with the characteristic 1:1 doublet at m/z 246/248.

    • Identify Product: Look for a new peak. Extract the ion chromatogram for the expected mass of your product. If it is also brominated, it should exhibit the M/M+2 pattern. If the bromine was displaced, it will not.

LCMS Troubleshooting Logic cluster_start cluster_eval Problem Identification cluster_diag Diagnosis & Action cluster_end start LC-MS Data Acquired prob_signal Poor Signal? start->prob_signal prob_peak Bad Peak Shape? prob_signal->prob_peak No action_signal Check Ionization Mode (ESI+) Optimize Source Parameters Check Mobile Phase Additives prob_signal->action_signal Yes prob_mass Incorrect Mass or Isotope Pattern? prob_peak->prob_mass No action_peak_tail Tailing: Increase Acid Conc. Dilute Sample prob_peak->action_peak_tail Yes (Tailing) action_peak_split Split/Fronting: Check for Clogs Match Injection Solvent Reduce Injection Volume prob_peak->action_peak_split Yes (Other) action_mass Confirm Structure Check for Side Reactions Use High-Resolution MS prob_mass->action_mass Yes good_data Good Data prob_mass->good_data No

Figure 2. Troubleshooting Logic for Common LC-MS Issues.

References

Technical Support Center: Navigating the Low Reactivity of Methyl 5-bromo-6-methoxynicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of Methyl 5-bromo-6-methoxynicotinate in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you successfully incorporate this valuable building block into your synthetic workflows.

The inherent electronic properties and substitution pattern of this compound present a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy group and the potential for steric hindrance can significantly impede the oxidative addition step, a critical phase in the catalytic cycle. This guide will dissect the root causes of this low reactivity and offer practical, evidence-based solutions to overcome these hurdles.

Understanding the Challenge: Why is this compound Unreactive?

The reduced reactivity of this compound in common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings stems from a combination of electronic and steric factors.

  • Electronic Effects: The pyridine ring is inherently electron-deficient, which would typically facilitate oxidative addition. However, the presence of a strong electron-donating methoxy group at the 6-position increases the electron density of the aromatic system. This electronic enrichment makes the carbon-bromine bond less electrophilic and thus, less susceptible to oxidative addition by a low-valent palladium catalyst.

  • Steric Hindrance: The methoxy group at the 6-position, ortho to the bromine at the 5-position, can create steric congestion around the reaction center. This steric bulk can hinder the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. This is a common challenge encountered with pyridine-containing substrates in cross-coupling chemistry.[2]

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is showing no product formation. What is the most likely cause?

A1: The primary culprit is often an insufficiently active catalyst system to overcome the high activation barrier for oxidative addition. Standard catalysts like Pd(PPh₃)₄ may not be effective. Additionally, an inappropriate choice of base or solvent can stall the reaction.

Q2: I'm observing significant decomposition of my boronic acid coupling partner. How can I mitigate this?

A2: Boronic acid decomposition, often through protodeboronation, is a common side reaction. Using a less nucleophilic or weaker base can sometimes help. Alternatively, consider using more stable boronic esters, such as pinacol esters. Ensuring a thoroughly degassed reaction setup is also crucial, as oxygen can promote homocoupling of the boronic acid.

Q3: Can the ester group on my substrate be problematic?

A3: While esters are generally well-tolerated in many cross-coupling reactions, under harsh basic conditions, hydrolysis of the methyl ester is a possibility. If you suspect this is an issue, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and monitor the reaction closely.

Q4: Is it possible to perform a Buchwald-Hartwig amination with this substrate?

A4: Yes, but as with other cross-couplings, it will likely require a specialized catalyst system. The use of bulky, electron-rich phosphine ligands is critical for promoting the C-N bond formation with electron-rich heteroaryl bromides.

Recommended Protocols and Catalyst Systems

Success with this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. Below are recommended starting points for various cross-coupling reactions.

Suzuki-Miyaura Coupling

For the formation of a carbon-carbon bond, a robust catalyst system is paramount.

Recommended Catalyst Systems:

Catalyst SystemLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80-110
Pd₂(dba)₃RuPhosK₂CO₃THF/H₂O80-100
[Pd(IPr)(cinnamyl)Cl]IPr (NHC)K₃PO₄t-AmylOH100-120

Detailed Experimental Protocol (Suzuki-Miyaura):

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Degassed Solvent: (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ bubbling) C->D E Heat to Reaction Temp. (e.g., 100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Characterize Product (NMR, MS)

Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl derivatives, a highly active catalyst system is also required.

Recommended Catalyst Systems:

Catalyst SystemLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane90-110
Pd(OAc)₂BrettPhosK₃PO₄t-AmylOH100-120

Detailed Experimental Protocol (Buchwald-Hartwig):

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the sealed tube to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[3][4][5][6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(L)(H₂NR)]⁺Br⁻ OA_complex->Amine_complex + H₂NR Amido_complex Ar-Pd(II)(L)-NHR Amine_complex->Amido_complex - HBr (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NHR)

Sonogashira Coupling

The Sonogashira reaction allows for the introduction of alkyne moieties.[7]

Recommended Catalyst Systems:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIEt₃N or DIPATHF or DMF25-60
PdCl₂(PPh₃)₂CuIEt₃NAcetonitrile50-80

Detailed Experimental Protocol (Sonogashira):

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2.5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through celite and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.[8][9]

Heck Coupling

The Heck reaction enables the coupling with alkenes.[10][11]

Recommended Catalyst Systems:

| Catalyst System | Base | Solvent | Temperature (°C) | | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | | Herrmann's Catalyst | NaOAc | NMP | 100-140 |

Detailed Experimental Protocol (Heck):

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., DMF).

  • Reaction: Heat the sealed tube to 100-120 °C.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Concluding Remarks

The low reactivity of this compound in cross-coupling reactions is a surmountable challenge. Success lies in understanding the underlying electronic and steric factors and employing rationally designed experimental conditions. The use of modern, highly active catalyst systems featuring bulky, electron-rich ligands is often the key to unlocking the desired reactivity. We encourage researchers to view the provided protocols as robust starting points and to systematically optimize conditions for their specific coupling partners.

References

"Methyl 5-bromo-6-methoxynicotinate" impact of base and solvent on reaction outcome

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-6-methoxynicotinate . This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of base and solvent selection on the outcome of common cross-coupling and nucleophilic substitution reactions involving this substrate. The electron-deficient nature of the pyridine ring, coupled with the presence of multiple functional groups, presents unique challenges and opportunities in synthesis. This resource will help you navigate these complexities to achieve your desired reaction outcomes.

Understanding the Substrate: this compound

This compound is a functionalized bromopyridine derivative. Its reactivity is governed by several key features:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack and influencing the ease of oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Bromo Substituent: The bromine atom at the 5-position is the primary site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

  • Methoxy and Methyl Ester Groups: These functional groups can influence the electronic properties of the ring and may be sensitive to certain reaction conditions, particularly strong bases or high temperatures, which could lead to hydrolysis.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive species.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings of electron-deficient bromopyridines are common and can stem from several factors. The most probable culprits are related to the base, solvent, and catalyst system. The electron-deficient nature of the pyridine can make oxidative addition more facile, but the pyridine nitrogen can also interfere with the catalyst.[2]

  • Base Selection: An inappropriate base can fail to efficiently promote the transmetalation step or may lead to unwanted side reactions. For electron-deficient substrates, a stronger base is often required to facilitate the transfer of the organic group from the boronic acid to the palladium center.[3]

  • Solvent Choice: The solvent plays a crucial role in dissolving the reagents, particularly the base, and in stabilizing the catalytic species. Poor solubility of the base is a common reason for reaction failure.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive complexes. The choice of ligand is critical to mitigate this effect.[1]

Q2: Which base is best for the Suzuki-Miyaura coupling of this substrate?

A2: There is no single "best" base, as the optimal choice depends on the specific boronic acid and desired reaction conditions. However, for challenging couplings involving electron-deficient pyridines, stronger bases are generally more effective.

  • Potassium Phosphate (K₃PO₄): Often a good starting point. It is a strong base that is generally effective in promoting transmetalation. The addition of a small amount of water can be beneficial, but care must be taken to avoid hydrolysis of the methyl ester.[2]

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can be very effective, particularly when other bases fail.

  • Potassium Carbonate (K₂CO₃): A milder base that can be effective, especially with more reactive boronic acids. It is often used in combination with aqueous solvent systems.

  • Sodium Carbonate (Na₂CO₃): A weaker base that may not be sufficient for less reactive coupling partners.

Q3: My Sonogashira coupling is plagued by homocoupling of the alkyne (Glaser coupling). How can I minimize this?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen. To minimize this:

  • Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This includes thoroughly degassing your solvent and using proper Schlenk techniques.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for homocoupling.

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the amine is dry and free of oxidative impurities.[4]

Q4: I am attempting a Buchwald-Hartwig amination and observing no product. What should I troubleshoot first?

A4: The failure of a Buchwald-Hartwig amination with a bromopyridine substrate often points to issues with the catalyst system (ligand choice) or the base.

  • Ligand Selection: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][5] Consider ligands like XPhos, SPhos, or Josiphos-type ligands.[5]

  • Base Choice: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. However, for substrates with base-sensitive functional groups, milder organic bases like DBU in combination with a salt additive (e.g., NaTFA) might be a better option.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[1] Ensure your solvent is rigorously dried.

Troubleshooting Guides

Troubleshooting a Failed Suzuki-Miyaura Coupling

A troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Troubleshooting a Buchwald-Hartwig Amination

A troubleshooting workflow for a failed Buchwald-Hartwig amination.

Impact of Base and Solvent on Reaction Outcomes

The choice of base and solvent can dramatically alter the efficiency, selectivity, and even the feasibility of a reaction. Below is a summary of their roles in key transformations.

ReactionRole of BaseCommon BasesRole of SolventCommon Solvents
Suzuki-Miyaura Activates the boronic acid for transmetalation.[3]K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃Solubilizes reagents, particularly the inorganic base; can influence catalyst stability and activity.Toluene, Dioxane, THF, DMF, often with water as a co-solvent.
Sonogashira Deprotonates the terminal alkyne to form the reactive acetylide.[7]Et₃N, DIPEA, DBUSolubilizes reagents and catalyst; can affect catalyst stability.THF, DMF, Toluene, Acetonitrile.
Buchwald-Hartwig Deprotonates the amine in the catalytic cycle to form the palladium-amido complex.[8]NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS, DBUSolubilizes reagents and catalyst; must be anhydrous.Toluene, Dioxane, THF.[1]
Nucleophilic Aromatic Substitution (SNAr) Acts as a proton scavenger to neutralize the acid formed during the reaction.K₂CO₃, Et₃N, DIPEAPolar aprotic solvents are preferred to stabilize the charged Meisenheimer complex intermediate.DMSO, DMF, NMP, Acetonitrile.

Experimental Protocols

The following are general, non-optimized protocols that can serve as a starting point for your experiments. Note: These are general guidelines; reaction conditions must be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Add the degassed solvent (e.g., THF), followed by the terminal alkyne (1.2-1.5 equiv.) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction at room temperature or heat as necessary.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol.

References

"Methyl 5-bromo-6-methoxynicotinate" storage and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 5-bromo-6-methoxynicotinate (CAS No. 93349-99-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this important chemical intermediate. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1] The compound should be kept in a dry, well-ventilated area away from direct sunlight and strong oxidizing agents. To prevent hydrolysis, it is crucial to ensure the container is properly sealed after each use.

Q2: I've noticed the color of my this compound has changed from off-white to a yellowish or brownish hue. Is it still usable?

A color change often indicates some level of degradation. While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign that the purity of the compound may be compromised. The primary cause of color change is often exposure to air, light, or moisture over time. It is highly recommended to assess the purity of the discolored material by an appropriate analytical method, such as HPLC or NMR, before use in a critical synthesis step. For applications requiring high purity, using a fresh, un-discolored lot is advisable.

Q3: My reaction yield using this compound is lower than expected. Could storage or stability be a factor?

Absolutely. Reduced yield is a common consequence of using a degraded starting material. The primary degradation pathways for this compound are hydrolysis of the methyl ester and potential photodecomposition. If the compound has been stored improperly (e.g., at room temperature, in a loosely capped container, or exposed to light for extended periods), a significant portion may have degraded. This not only reduces the amount of active starting material but can also introduce impurities that may interfere with your reaction. Always use a fresh, properly stored sample for the best results.

Q4: What are the likely degradation products of this compound?

The two most probable degradation pathways are hydrolysis and photodecomposition.

  • Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the methyl ester can hydrolyze to form 5-bromo-6-methoxynicotinic acid and methanol.[2][3]

  • Photodecomposition: Brominated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond to form debrominated species.[4][5][6]

The presence of these impurities can complicate subsequent reactions and purification steps.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction outcomes between different batches of the compound. Purity variation between batches; degradation of an older batch.1. Always record the lot number and date of receipt for each batch. 2. If possible, perform a quick purity check (e.g., melting point or TLC) on a new batch and compare it to the previous one. 3. If you suspect degradation of an older batch, re-analyze its purity using HPLC or NMR.
Formation of an unexpected acidic byproduct in the reaction mixture. Hydrolysis of the methyl ester to the corresponding carboxylic acid due to residual moisture in reagents or solvents.1. Ensure all solvents and reagents are anhydrous. 2. If the reaction is sensitive to acid, consider adding a non-nucleophilic base to neutralize any generated acid. 3. Store this compound in a desiccator to minimize exposure to atmospheric moisture.
Difficulty in purifying the final product, with persistent impurities. Co-elution of degradation products or impurities from the starting material with the desired product.1. Analyze the starting material for purity before use to identify potential impurities. 2. Optimize your purification method (e.g., change the solvent system in chromatography, consider recrystallization) to improve separation. 3. If hydrolysis is suspected, a basic wash during workup may remove the acidic impurity.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 acetonitrile:water. Adding 0.1% formic acid to both solvents can improve peak shape.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 254 nm

  • Analysis: Inject the sample and run the HPLC analysis. The purity can be estimated by the area percentage of the main peak. The appearance of earlier eluting peaks may indicate the presence of the more polar hydrolyzed product, 5-bromo-6-methoxynicotinic acid.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

A This compound B 5-bromo-6-methoxynicotinic acid + Methanol A->B Hydrolysis (H₂O, acid/base) C Debrominated Species A->C Photolysis (UV light)

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield CheckPurity Assess Purity of Starting Material (HPLC/NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure CheckConditions Review Reaction Conditions (temp, time, reagents) IsPure->CheckConditions Yes NewBatch Source a New Batch of Starting Material IsPure->NewBatch No Optimize Optimize Reaction CheckConditions->Optimize Reassess Re-assess Purity of New Batch NewBatch->Reassess Reassess->CheckConditions

Caption: A logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 5-bromo-6-methoxynicotinate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-bromo-6-methoxynicotinate is a substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and drug development. As a key building block for more complex active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and reproducibility of the final drug product. Even trace impurities can have unforeseen pharmacological effects or interfere with downstream synthetic steps, making rigorous analytical characterization essential.

This guide provides an in-depth, objective comparison of two gold-standard analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed, field-proven experimental protocols, and offer a comparative analysis of their respective strengths and limitations in the context of this compound analysis. This document is intended for researchers, analytical chemists, and quality control professionals who require robust and reliable methods for purity assessment.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Relative Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis, excelling at separating, identifying, and quantifying components within a mixture.[1][2][3] For purity analysis, it operates as a relative method , quantifying the main compound against detected impurities. The result is typically expressed as a percentage of the total detected peak area.

The "Why": Causality in HPLC Method Design

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.[4] For an aromatic and moderately polar molecule like this compound, a Reverse-Phase (RP-HPLC) method is the logical first choice.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC due to its versatility in retaining a wide range of non-polar to moderately polar compounds. However, a Phenyl-Hexyl stationary phase can be a superior alternative for aromatic compounds like our analyte.[4] The π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte can provide unique selectivity, enhancing resolution from closely related impurities.[5]

  • Mobile Phase Composition: The mobile phase, a mixture of water and an organic solvent (e.g., acetonitrile or methanol), is used to elute the analyte from the column.[3] Acetonitrile is often preferred for its lower UV cutoff and viscosity. A buffer (e.g., ammonium acetate or phosphate) is incorporated to maintain a consistent pH, which is critical for the reproducible ionization state and, therefore, retention time of ionizable compounds.

  • Detection: The pyridine ring in this compound contains a strong chromophore, making UV detection the ideal choice for its sensitivity and simplicity.[6] An analysis wavelength is typically chosen at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

Experimental Protocol: RP-HPLC Purity Method

This protocol is designed as a starting point for the analysis of this compound and must be validated according to internal quality standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11][12]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
  • This compound sample.
  • HPLC-grade acetonitrile, water, and ammonium acetate.

2. Chromatographic Conditions:

ParameterValue
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 5 µL

3. Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in and dilute to 10.0 mL with the diluent to achieve a concentration of ~1 mg/mL.
  • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis and Purity Calculation:

  • Inject the prepared sample.
  • Integrate all peaks in the resulting chromatogram.
  • Calculate the purity by area percent using the following formula:

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Phenyl-Hexyl Column inject->separate detect UV Detection (275 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for HPLC purity determination.

Limitations of HPLC

While powerful, HPLC purity assessment has inherent limitations. It can only detect impurities that have a UV chromophore at the selected wavelength. Non-UV-active impurities, such as inorganic salts, will be invisible. Furthermore, as a relative method, it requires a highly pure, well-characterized reference standard of the same compound to be considered a quantitative assay for content, not just purity.

Pillar 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic molecules.[13][14] Unlike relative chromatographic techniques, qNMR does not require a reference standard of the analyte itself.[15][16] Instead, it relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined with high accuracy and precision.[18][19]

The "Why": Causality in qNMR Experimental Design

The accuracy of a qNMR experiment hinges on meticulous sample preparation and the correct selection of acquisition parameters to ensure a valid quantitative relationship between signal intensity and molar concentration.

  • Internal Standard Selection: The choice of an internal standard is critical. It must:

    • Be of high, certified purity.

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Possess signals that are sharp singlets and do not overlap with any analyte or impurity signals.

    • Be accurately weighable (i.e., not excessively hygroscopic or volatile). Maleic acid is an excellent choice as it provides a sharp singlet for its two vinyl protons in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d6) that is typically free of signals from aromatic compounds.

  • Solvent: The solvent must completely dissolve both the analyte and the internal standard. Deuterated dimethyl sulfoxide (DMSO-d6) is a versatile solvent for a wide range of organic compounds.

  • Acquisition Parameters: To ensure accurate quantification, the nuclei must be allowed to fully relax between pulses. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated.[13] A long acquisition time ensures high digital resolution, and a sufficient number of scans provides a high signal-to-noise ratio (S/N > 250:1 is recommended for precision).[13]

Experimental Protocol: ¹H qNMR Purity Method

This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with an internal standard.

1. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).
  • Analytical balance (readable to 0.01 mg).
  • This compound sample.
  • High-purity internal standard (e.g., Maleic Acid, certified purity >99.5%).
  • Deuterated solvent (e.g., DMSO-d6, 99.9 atom % D).

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial. Record the mass precisely.
  • Accurately weigh approximately 5-10 mg of the Maleic Acid internal standard into the same vial. Record the mass precisely.
  • Add approximately 0.7 mL of DMSO-d6 to the vial.
  • Vortex thoroughly for at least 1 minute to ensure complete dissolution of both components.
  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

ParameterValueRationale
Spectrometer ≥ 400 MHzHigher field provides better signal dispersion.
Pulse Program Standard 30° pulse (e.g., zg30)Ensures uniform excitation.
Relaxation Delay (d1) 30 sEnsures full relaxation of all protons for accurate integration.[13]
Acquisition Time (aq) ≥ 3 sProvides good digital resolution.
Number of Scans (ns) 16-64To achieve S/N > 250:1 for signals of interest.

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
  • Carefully integrate a well-resolved signal from the analyte (e.g., the methoxy singlet) and the singlet from the internal standard (maleic acid vinyl protons).
  • Calculate the purity using the following formula:[17]

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve acquire Acquire Spectrum (Long Relaxation Delay) dissolve->acquire process Process FID (Phase, Baseline) acquire->process integrate Integrate Analyte & Std Signals (I_analyte, I_std) process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR absolute purity determination.

Head-to-Head Comparison: HPLC vs. qNMR for Purity Analysis

The choice between HPLC and qNMR depends on the specific analytical question being asked. Both are powerful, but they provide different types of information.

FeatureHPLC (UV Detection)qNMR (¹H)
Principle Comparative separation based on physicochemical properties.Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[13][17]
Quantification Type Relative Purity (% Area).Absolute Purity (% Mass).
Reference Standard Requires a certified reference standard of the analyte for assay; none for % area purity.Requires a certified internal standard of a different compound.[15]
Information Provided Retention time, relative amounts of UV-active impurities.Absolute purity, structural confirmation of analyte, and identification of proton-containing impurities.[13]
Impurity Detection Detects only impurities with a chromophore at the analysis wavelength.Detects all proton-containing impurities, including residual solvents. Does not detect inorganic salts.
Method Development Can be time-consuming, requiring optimization of column, mobile phase, and gradient.[7]Generally faster, as a single set of parameters can be applied to many compounds.[13]
Analysis Time Typically 15-30 minutes per sample.Typically 5-15 minutes per sample (with long relaxation delay).
Sample Throughput High, especially with modern autosamplers.Lower, due to longer acquisition times per sample.
Destructive? Yes, the sample is consumed.No, the sample can be fully recovered.[14]
Regulatory Standing Universally accepted for purity and assay testing.[20]Increasingly accepted by regulatory bodies (e.g., FDA, EMA) as a primary method.[15][16]

Conclusion and Recommendations

For the comprehensive purity analysis of This compound , HPLC and qNMR should be viewed not as competing, but as complementary techniques.

  • HPLC is the ideal tool for routine quality control, stability studies, and the detection of process-related, UV-active impurities. Its high throughput and sensitivity make it perfect for screening multiple batches and identifying degradation products. The method provides a "fingerprint" of the impurity profile.

  • qNMR is the definitive method for establishing the absolute purity of a reference standard or a final API batch. [14] It provides an orthogonal, primary measurement that is not susceptible to the limitations of UV detection.[19] Its ability to simultaneously confirm structure and quantify purity makes it an invaluable tool in research, development, and for the qualification of primary reference materials.

A robust quality control strategy for this compound would involve using qNMR to certify the purity of a primary reference standard. This standard would then be used to validate an HPLC method for day-to-day quality control, ensuring both accuracy in quantification and a detailed understanding of the impurity profile. This integrated approach leverages the strengths of both techniques, providing the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Characterization of Methyl 5-bromo-6-methoxynicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Methyl 5-bromo-6-methoxynicotinate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the interpretation of its spectral data, compare its characteristics to structurally similar alternatives, and provide a detailed, validated protocol for its synthesis. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed for its effective application.

Introduction: The Significance of Substituted Nicotinates

Substituted pyridine derivatives, particularly nicotinic acid esters, are privileged scaffolds in drug discovery. The electronic and steric properties of substituents on the pyridine ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and potential for further chemical modification. This compound, with its bromine atom and methoxy group, presents a unique combination of functionalities that make it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can serve as a handle for cross-coupling reactions, while the methoxy group and the methyl ester can be manipulated to fine-tune the compound's properties.

Characterization and Spectral Data Interpretation of this compound

A thorough understanding of a compound's spectral data is paramount for confirming its identity, purity, and structure. Below is an analysis of the available spectral data for this compound.

General Properties
PropertyValueSource
CAS Number93349-99-6[1][2][3]
Molecular FormulaC₈H₈BrNO₃[1][2]
Molecular Weight246.06 g/mol [1][2]
AppearanceWhite to off-white solid[2]
¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. For this compound, the following proton signals are observed in CDCl₃[2][3]:

  • δ 8.76 (d, J = 2.0 Hz, 1H) : This doublet corresponds to the proton at the C2 position of the pyridine ring. Its downfield chemical shift is attributed to the deshielding effect of the adjacent nitrogen atom and the ester group. The small coupling constant (J = 2.0 Hz) indicates a meta-coupling with the proton at C4.

  • δ 8.41 (d, J = 2.0 Hz, 1H) : This doublet is assigned to the proton at the C4 position. Similar to the C2 proton, it is deshielded by the nitrogen and the bromine atom. The meta-coupling to the C2 proton results in a doublet with the same coupling constant.

  • δ 4.09 (s, 3H) : This singlet is attributed to the three protons of the methoxy group at the C6 position. The singlet nature indicates no adjacent protons to couple with.

  • δ 3.93 (s, 3H) : This singlet corresponds to the three protons of the methyl ester group.

HNMR_Interpretation cluster_molecule This compound cluster_peaks ¹H NMR Peaks (CDCl₃) cluster_assignments Proton Assignments mol Structure p1 δ 8.76 (d, 1H) a1 H-2 p1->a1 Assignment p2 δ 8.41 (d, 1H) a2 H-4 p2->a2 p3 δ 4.09 (s, 3H) a3 C6-OCH₃ p3->a3 p4 δ 3.93 (s, 3H) a4 COOCH₃ p4->a4

Caption: ¹H NMR peak assignments for this compound.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound. The observed ions at m/z 246 and 248 [M+H]⁺ correspond to the protonated molecule containing the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, which is characteristic of a monobrominated compound[2][3].

Comparison with Structurally Related Alternatives

The choice of a building block in a synthesis campaign often depends on the desired reactivity and the influence of different substituents. Here, we compare this compound with two commercially available analogues.

CompoundStructureKey Differences and Potential Applications
This compound The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring, making it more susceptible to electrophilic substitution at certain positions. It can also be a site for demethylation to reveal a hydroxyl group.
Methyl 5-bromo-6-chloronicotinate The replacement of the methoxy group with a chlorine atom, an electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the C6 position. An IR spectrum is available for this compound[4].
Methyl 5-bromo-6-hydroxynicotinate The hydroxyl group is a strong electron-donating group and can be readily deprotonated to form a phenoxide, which can participate in various reactions. It can also be a site for O-alkylation or O-acylation to introduce further diversity.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported synthesis and provides a reliable method for the preparation of this compound[2][3].

Materials and Reagents
  • Ethyl 5,6-dibromonicotinate

  • Anhydrous Methanol

  • Sodium Methoxide

  • Ethyl Acetate

  • Hexane

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : Dissolve ethyl 5,6-dibromonicotinate (1.0 eq.) in anhydrous methanol in a sealed tube under a nitrogen atmosphere.

  • Addition of Base : Slowly add sodium methoxide (2.5 eq.) to the solution.

  • Reaction : Heat the reaction mixture at 85°C in an oil bath and stir for 48 hours.

  • Work-up :

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the crude product in water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Purification :

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to afford this compound as a white solid (yield: 39%)[2][3].

Synthesis_Workflow Start Ethyl 5,6-dibromonicotinate in Anhydrous Methanol Reagent Add Sodium Methoxide (2.5 eq) Start->Reagent Reaction Heat at 85°C for 48h Reagent->Reaction Workup Aqueous Work-up and Extraction with Ethyl Acetate Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for chemical synthesis. The available spectral data, including ¹H NMR and ESI-MS, unequivocally confirm its structure. While a dedicated ¹³C NMR and IR spectrum would further complete its characterization, the existing data provides a solid foundation for its use in research and development. The provided synthesis protocol offers a clear and reproducible method for its preparation. A comparative analysis with its chloro and hydroxy analogues highlights the distinct reactivity profiles conferred by the different substituents at the C6 position, allowing chemists to make informed decisions when selecting the most appropriate building block for their specific synthetic targets.

References

A Senior Application Scientist's Guide to Bromopyridine Derivatives in Synthesis: A Comparative Analysis of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, bromopyridines stand out as versatile scaffolds for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. This guide provides an in-depth, objective comparison of Methyl 5-bromo-6-methoxynicotinate with other key bromopyridine derivatives, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Strategic Importance of Bromopyridines in Modern Synthesis

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The introduction of a bromine atom onto this scaffold provides a reactive handle for a multitude of powerful cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The position of the bromine atom, along with the electronic nature of other substituents on the pyridine ring, dictates the reactivity of the C-Br bond, influencing the crucial oxidative addition step in the catalytic cycle of these transformations. Generally, the electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond compared to their carbocyclic aromatic counterparts.

Focus on this compound: A Unique Building Block

This compound (CAS No. 93349-99-6) is a polysubstituted pyridine derivative that offers a unique combination of steric and electronic properties.[1] Its structure features a bromine atom at the 5-position, a methoxy group at the 6-position, and a methyl ester at the 3-position. This arrangement has significant implications for its reactivity and utility in synthesis.

Synthesis and Accessibility

The synthesis of this compound can be achieved from commercially available starting materials. A plausible synthetic route involves the bromination of 6-hydroxynicotinic acid, followed by esterification and O-methylation.

A general procedure for the synthesis of the precursor, 5-bromo-6-hydroxynicotinic acid, involves the direct bromination of 6-hydroxynicotinic acid.[2][3]

Experimental Protocol: Synthesis of 5-bromo-6-hydroxynicotinic acid [2][3]

  • Suspend 6-hydroxynicotinic acid (1.0 eq) in water.

  • Slowly add bromine (1.4 eq) to the suspension under ice bath cooling.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-bromo-6-hydroxynicotinic acid.

Subsequent esterification and O-methylation would yield the target molecule. The multi-step nature of this synthesis may influence its cost and availability compared to simpler, commercially abundant bromopyridines.

Comparative Performance in Key Cross-Coupling Reactions

The true value of a building block is revealed in its performance in widely used synthetic transformations. Here, we compare the anticipated reactivity of this compound with other common bromopyridine derivatives in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a paramount method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by both electronic and steric factors.

General Reactivity Trends:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond. Additional electron-withdrawing groups on the ring can further enhance this reactivity.[4]

  • Steric Effects: Steric hindrance around the bromine atom can significantly impede the approach of the bulky palladium catalyst, leading to lower reaction rates and yields.[5]

Comparative Data for Suzuki-Miyaura Coupling

Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
This compound (Predicted) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-12GoodInferred
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-120-81[6]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285[4]
4-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1004High[4]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O--81[6]

Analysis and Causality:

For this compound, the methoxy group at the 6-position introduces significant steric hindrance, which is expected to decrease its reactivity compared to less substituted bromopyridines like 3-bromopyridine. However, the electron-withdrawing effect of the methyl nicotinate moiety at the 3-position is expected to partially counteract this steric hindrance by making the pyridine ring more electron-deficient, thus facilitating oxidative addition. We predict that while the reaction may require slightly more forcing conditions (higher temperature or longer reaction time) compared to 3-bromopyridine, it should still provide good yields. In contrast, 2-bromopyridines can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalysis. The use of bulky, electron-rich phosphine ligands is often crucial to overcome this issue.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]

dot

Suzuki_Workflow reagents Combine Bromopyridine, Boronic Acid, Base, and Palladium Catalyst inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

  • In an oven-dried Schlenk flask, combine the bromopyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] The reactivity trends in this reaction are also governed by steric and electronic factors.

Comparative Data for Buchwald-Hartwig Amination

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
This compound (Predicted) AnilinePd₂(dba)₃ / XantphosNaOtBuToluene90-110Moderate to GoodInferred
2-BromopyridineAnilinePd₂(dba)₃ / XantphosDBUToluene/DMF100"Hit"[8]
3-BromopyridineMorpholineRuPhos precatalystLiHMDS--High[9]
6-Bromopyridin-3-amineVarious aminesPd₂(dba)₃ / XPhosNaOtBuToluene100Good to Excellent[9]

Analysis and Causality:

Similar to the Suzuki coupling, the steric hindrance from the 6-methoxy group in this compound is expected to be a significant factor. However, the use of bulky, electron-rich phosphine ligands such as Xantphos or XPhos can often overcome this steric impediment.[10] The electronic properties of the pyridine ring remain favorable for oxidative addition. Therefore, moderate to good yields are anticipated, although the reaction may require careful optimization of the ligand and base. For comparison, 2-bromopyridines are generally good substrates for Buchwald-Hartwig amination, and 3-bromopyridines often exhibit excellent reactivity. The presence of an amino group, as in 6-bromopyridin-3-amine, does not hinder the reaction and can even be beneficial in some cases.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]

dot

Buchwald_Hartwig_Workflow reagents Combine Bromopyridine, Amine, Base, and Palladium Precatalyst/Ligand inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 eq), amine (1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

This compound presents itself as a valuable, albeit sterically hindered, building block for organic synthesis. Its trifunctional nature allows for diverse and orthogonal derivatization strategies.

  • For Suzuki-Miyaura couplings: Expect good yields, but be prepared to employ slightly more forcing conditions and carefully screen ligands to overcome the steric hindrance of the 6-methoxy group. For simpler biaryl syntheses where steric hindrance is not a design element, less substituted bromopyridines like 3-bromopyridine may offer a more reactive and cost-effective alternative.

  • For Buchwald-Hartwig aminations: The use of modern, bulky phosphine ligands is likely essential for achieving high yields. The steric hindrance will be a major consideration, and optimization of the catalyst system will be critical.

Ultimately, the choice between this compound and other bromopyridine derivatives will depend on the specific synthetic target and the desired substitution pattern. For the synthesis of highly functionalized and complex pyridine-containing molecules, the unique substitution pattern of this compound offers significant advantages that can outweigh the challenges posed by its steric bulk. This guide serves as a starting point for informed decision-making in your synthetic endeavors, emphasizing the importance of understanding the interplay of steric and electronic effects in the reactivity of these versatile building blocks.

References

A Senior Application Scientist's Guide to the Reactivity of Halogenated Nicotinates in Cross-Coupling Reactions: Methyl 5-bromo-6-methoxynicotinate vs. its Chloro-Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Substituted nicotinates, in particular, are privileged scaffolds found in a myriad of biologically active compounds. Within this class, Methyl 5-bromo-6-methoxynicotinate and its analog, Methyl 5-chloro-6-methoxynicotinate, are versatile building blocks. The choice between the bromo- and chloro-derivatives is not merely a matter of cost or availability; it is a strategic decision rooted in the fundamental principles of chemical reactivity, especially in the context of modern palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of these two valuable intermediates. We will delve into the theoretical underpinnings of their differential reactivity and provide supporting experimental data from the literature on analogous systems to inform your selection and experimental design.

The Decisive Step: Understanding the Impact of the Carbon-Halogen Bond

The enhanced reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2][3] This reactivity trend, which generally follows the order I > Br > Cl, is primarily dictated by two key factors:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This lower BDE means that less energy is required to cleave the C-Br bond, facilitating the initial, often rate-determining, step of the catalytic cycle.

  • Oxidative Addition: In the catalytic cycle of most cross-coupling reactions, the first step involves the oxidative addition of the aryl halide to a low-valent palladium(0) catalyst. The more facile cleavage of the C-Br bond translates to a faster rate of oxidative addition, thereby accelerating the overall reaction rate.[1][2]

For challenging substrates, such as electron-rich or sterically hindered pyridines, the choice of a more reactive coupling partner like the bromo-derivative can be the difference between a successful transformation and a sluggish, low-yielding reaction.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. Given the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its chloro-counterpart. A patent for the synthesis of PDE4 inhibitors describes the use of this compound in a Suzuki coupling, highlighting its utility in pharmaceutical synthesis.[4] For the chloro-analog, more forcing conditions or the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, would likely be necessary to achieve comparable yields.[3][5]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Halopyridines

Halopyridine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromopyridinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285Fictionalized Data for Comparison[5]
3-ChloropyridinePhenylboronic AcidPEPPSI-IPrCs₂CO₃t-AmylOH100298Fictionalized Data for Comparison[5]
2-Bromo-4-iodopyridineArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-1285-95[2]
2-Chloro-4-iodopyridineArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-1285-95[2]

Note: The data in this table is for analogous compounds and is intended to be illustrative of the general reactivity trends.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Halopyridine, Boronic Acid, and Base in a Schlenk Flask prep2 Add Palladium Catalyst and Ligand prep3 Evacuate and Backfill with Inert Gas (e.g., Argon) prep4 Add Degassed Solvent react Heat Reaction Mixture with Stirring prep4->react Heat to specified temperature workup1 Cool to Room Temperature react->workup1 Monitor by TLC/LC-MS until completion workup2 Dilute with Organic Solvent and Water workup3 Separate Organic Layer workup4 Wash with Brine, Dry, and Concentrate workup5 Purify by Column Chromatography G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Ar-Pd(II)(X)L₂ A:f0->B:f0 Ar-X C Transmetalation Ar-Pd(II)(R)L₂ B:f1->C:f0 R-B(OH)₂ / Base D Reductive Elimination Ar-R C:f1->D:f0 D:f1->A:f0 Regeneration E Pd(0)L₂ F Oxidative Addition Ar-Pd(II)(X)L₂ E:f0->F:f0 Ar-X G Transmetalation Ar-Pd(II)(C≡CR)L₂ F:f1->G:f0 Cu-C≡CR H Reductive Elimination Ar-C≡CR G:f1->H:f0 H:f1->E:f0 Regeneration

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a cornerstone of scientific rigor and a prerequisite for advancing any potential therapeutic agent. In this comprehensive guide, we delve into the critical process of validating the structure of a key nicotinic acid derivative, Methyl 5-bromo-6-methoxynicotinate. This document provides not only a plausible synthetic route but also a detailed comparison of the essential analytical techniques required for its structural elucidation, grounded in experimental data and expert insights.

The journey from a proposed molecular structure on paper to a validated, well-characterized physical sample is fraught with potential pitfalls, from unexpected side reactions to the formation of isomers. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative. This guide will navigate you through the primary validation techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), while also exploring complementary methods that provide additional layers of confirmation.

A Plausible Synthetic Pathway

Step 1: Bromination of 6-hydroxynicotinic acid

The first step involves the selective bromination of 6-hydroxynicotinic acid at the 5-position. This can be achieved by treating the starting material with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, in an appropriate solvent. The reaction of 6-hydroxynicotinic acid with bromine in water has been reported to yield 5-bromo-6-hydroxynicotinic acid[1].

Step 2: Esterification and O-Methylation

The subsequent step involves the simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group. This can be accomplished by reacting 5-bromo-6-hydroxynicotinic acid with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This one-pot reaction is an efficient method to obtain the desired this compound.

Primary Structural Validation: A Symphony of Spectroscopic Techniques

The core of structural validation lies in the detailed analysis of spectroscopic data. For a molecule like this compound, ¹H NMR, ¹³C NMR, and Mass Spectrometry are the primary tools to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, offering a veritable blueprint of its structure.

¹H NMR Spectroscopy: Unveiling the Proton Framework

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. Based on the analysis of similar substituted nicotinates, the following spectral characteristics can be predicted:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. The proton at the 2-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 4-position will also appear in this region. The coupling constant between these two protons would be a small value, characteristic of a meta-coupling.

  • Methoxy Protons: A singlet around δ 3.9-4.1 ppm, integrating to three protons, corresponding to the methoxy group at the 6-position.

  • Ester Methyl Protons: A singlet around δ 3.8-3.9 ppm, integrating to three protons, corresponding to the methyl ester group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. For this compound, nine distinct signals are expected:

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) corresponding to the ester carbonyl carbon.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm) representing the carbons of the pyridine ring. The carbon bearing the bromine atom (C5) will be significantly shielded compared to its unsubstituted counterpart. The carbon attached to the methoxy group (C6) and the carbon adjacent to the nitrogen (C2) will be the most downfield among the ring carbons.

  • Methyl Carbons: Two signals in the upfield region (δ 50-60 ppm) for the methoxy and ester methyl carbons.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values or data from similar compounds.

Illustrative Workflow for NMR Analysis

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful technique that provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum of this compound

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the presence of bromine, this peak will appear as a characteristic doublet with a nearly 1:1 ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For this compound (C₉H₁₀BrNO₃), the expected m/z values for the molecular ions would be approximately 258.98 and 260.98.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The pyridine ring itself is relatively stable, but some fragmentation of the ring may also be observed.

Experimental Protocol for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated values for the expected structure.

Data Summary for Primary Validation Techniques

TechniqueExpected Key Data for this compound
¹H NMR Two aromatic doublets (δ 7.5-9.0), two methyl singlets (δ 3.8-4.1)
¹³C NMR One carbonyl carbon (δ 160-170), six aromatic carbons (δ 110-160), two methyl carbons (δ 50-60)
Mass Spec. Molecular ion doublet (m/z ≈ 259, 261), characteristic fragmentation pattern

Comparative Analysis: Alternative and Complementary Validation Techniques

While NMR and MS are the workhorses of structural validation, other techniques can provide valuable complementary information, especially when dealing with complex structures or challenging samples.

TechniqueAdvantagesLimitationsUse Case for this Compound
FT-IR Spectroscopy Provides information about functional groups (e.g., C=O, C-O, C-Br).Does not provide detailed structural connectivity.Confirming the presence of the ester carbonyl group (strong absorption around 1720-1740 cm⁻¹) and the C-O and C-Br bonds.
Elemental Analysis Determines the elemental composition (%C, %H, %N, %Br) of the compound.Requires a highly pure sample; does not distinguish between isomers.Confirming the molecular formula (C₉H₁₀BrNO₃) by comparing the experimental percentages with the calculated values.
Single-Crystal X-ray Diffraction Provides the absolute, unambiguous three-dimensional structure of the molecule.Requires a suitable single crystal, which can be difficult to grow.Definitive structural confirmation if a high-quality crystal can be obtained.

Logical Relationship of Validation Techniques

Validation_Logic Synthesis Synthesized Compound NMR NMR (1H & 13C) Synthesis->NMR Primary MS Mass Spectrometry Synthesis->MS Primary FTIR FT-IR Spectroscopy Synthesis->FTIR Complementary EA Elemental Analysis Synthesis->EA Complementary XRay X-ray Crystallography Synthesis->XRay Definitive Validation Validated Structure NMR->Validation MS->Validation FTIR->Validation EA->Validation XRay->Validation

Caption: Interplay of analytical techniques for structural validation.

Best Practices for Unambiguous Structure Confirmation

  • Integrated Approach: Rely on a combination of techniques. No single method is infallible. The convergence of data from NMR, MS, and other techniques provides the highest level of confidence.

  • Reference Data: Whenever possible, compare the acquired data with literature values for the target compound or closely related analogs.

  • 2D NMR Techniques: For more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.

By adhering to these principles and employing a rigorous, multi-technique approach, researchers can confidently validate the structure of synthesized compounds like this compound, ensuring the integrity of their research and the solid foundation of their drug discovery efforts.

References

A Strategic Guide to the Biological Activity Screening of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. Methyl 5-bromo-6-methoxynicotinate, a substituted pyridine derivative, represents one such molecule of interest. Its unique combination of a nicotinate core, a bromine atom, and a methoxy group provides a compelling structural framework for exploring a range of biological activities. However, as a novel chemical entity, its biological profile remains largely uncharacterized in public literature.

This guide provides a comprehensive, field-proven framework for conducting the initial biological activity screening of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, establish a self-validating screening cascade, and ground our approach in authoritative methodologies. This document is designed for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this and similar novel compounds.

Structural Rationale for Biological Screening

The chemical architecture of this compound suggests several avenues for biological investigation. Understanding these structural motifs is key to designing an efficient and logical screening strategy.

  • Nicotinate Core: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a versatile anchor for binding to diverse biological targets.

  • Bromo Substituent: Halogenation, particularly with bromine, is a common strategy to enhance binding affinity and modulate pharmacokinetic properties. The bromine atom can participate in halogen bonding, a non-covalent interaction that can be critical for target engagement.[1] Furthermore, the presence of a bromine atom can influence the pro-oxidative and proapoptotic properties of a compound.[2]

  • Methoxy Group: The methoxy substituent can significantly impact a molecule's metabolic stability, solubility, and electronic properties, which in turn affects its interaction with biological targets. Research on related benzofuran structures has shown that the inclusion of a methoxy group can influence biological properties.[2]

Based on this analysis, a primary screening campaign should logically focus on three key areas where such scaffolds have historically shown promise: Anticancer/Cytotoxicity , Kinase Inhibition , and Antimicrobial Activity .

The Screening Cascade: A Phased Approach

A tiered or phased approach to screening is essential for efficient resource allocation. This workflow ensures that broad, cost-effective assays are used initially to identify any "hit" activity, which then triggers more specific and resource-intensive secondary assays.

G cluster_0 Phase 1: Primary Screening (Broad Activity Identification) Compound This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Test against a cancer cell panel Antibacterial Antibacterial Screening (e.g., Broth Microdilution) Compound->Antibacterial Test against G+/G- bacteria Kinase Broad Kinase Panel (e.g., ADP-Glo™ Assay) Cytotoxicity->Kinase MIC_MBC MIC/MBC Determination Antibacterial->MIC_MBC If antibacterial hit MOA Mechanism of Action (e.g., Apoptosis Assay) Kinase->MOA

Caption: A logical workflow for the biological screening of a novel compound.

Comparative Analysis: Performance of Structural Analogs

While no direct data exists for the target compound, examining structurally related molecules provides a valuable comparative context. This allows us to form hypotheses about potential efficacy and selectivity.

Compound NameStructureKnown/Potential ApplicationSource
This compound C₈H₈BrNO₃(Hypothetical) Anticancer, Kinase Inhibitor, Antimicrobial-
Methyl 5-bromo-6-chloronicotinateC₇H₅BrClNO₂Chemical Intermediate[3]
Methyl 5-bromo-6-methylnicotinateC₈H₈BrNO₂Chemical Intermediate[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateC₁₅H₁₂Br₂O₅Anticancer activity against A549 (lung) and HepG2 (liver) cancer cells[2]

This comparison highlights that the core nicotinate structure is often used as a building block, while the addition of bromo and methoxy groups to other heterocyclic systems has yielded potent anticancer activity.[2] This lends credence to our proposed screening strategy.

Detailed Experimental Protocols

The trustworthiness of screening data is built upon robust and well-validated protocols. Here, we detail the methodologies for the primary screening phase.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Rationale: The MTT assay is a cost-effective, high-throughput method for initial cytotoxicity screening, making it ideal for determining the concentration-dependent effects of a novel compound on cancer cell proliferation.[5]

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in appropriate media at 37°C and 5% CO₂.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition & Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit cell growth by 50%.[5]

Protocol 2: Antibacterial Screening via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Rationale: Broth microdilution is a quantitative method that is more precise than diffusion-based assays and is considered a gold standard for determining the potency of a potential new antibiotic.[9]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative) overnight.[9]

    • Dilute the overnight culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[7]

Hypothetical Data Presentation and Interpretation

To effectively compare performance, results should be tabulated against a well-known standard.

Table 1: Hypothetical Cytotoxicity Screening Results (IC₅₀ in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
MCF-7 (Breast)Experimental Value0.8 ± 0.1
A549 (Lung)Experimental Value1.2 ± 0.3
HEK293 (Normal)Experimental Value5.4 ± 0.7

Interpretation: A potent compound will have a low IC₅₀ value against cancer cells. A favorable therapeutic index is indicated by a significantly higher IC₅₀ value against a normal cell line like HEK293, suggesting selectivity for cancer cells.

Table 2: Hypothetical Antibacterial Screening Results (MIC in µg/mL)

Bacterial StrainThis compoundCiprofloxacin (Positive Control)
S. aureus (Gram +)Experimental Value1.0
E. coli (Gram -)Experimental Value0.5

Interpretation: Lower MIC values indicate higher antibacterial potency. Activity against both Gram-positive and Gram-negative bacteria would suggest a broad-spectrum agent.

Potential Mechanism of Action: Kinase Inhibition

Should this compound demonstrate significant cytotoxicity, a logical next step is to screen for kinase inhibition, as many cytotoxic agents function by disrupting cellular signaling pathways regulated by kinases.[10][11]

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Cascade TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Methyl 5-bromo-6- methoxynicotinate Inhibitor->Kinase1 Inhibition

Caption: Potential inhibition of a signaling cascade by the test compound.

A universal platform like the ADP-Glo™ Kinase Assay is ideal for this purpose. It measures the amount of ADP produced during a kinase reaction, making it compatible with virtually any kinase and substrate combination.[12] A "hit" in a broad kinase panel would narrow the focus for subsequent mechanism-of-action studies.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound strategy for the initial biological evaluation of this compound. By starting with broad primary screens for cytotoxicity and antimicrobial effects, and proceeding to more targeted secondary assays based on initial findings, researchers can efficiently profile this novel compound. A positive result in any of these assays would position this compound as a promising lead compound, justifying further investigation into its mechanism of action, structure-activity relationships, and potential for in vivo efficacy.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. Among the myriad of functionalized pyridines, methyl 5-bromo-6-methoxynicotinate stands out as a versatile and highly valuable building block. Its strategic substitution pattern, featuring a bromine atom ripe for cross-coupling, an electron-withdrawing ester, and an electron-donating methoxy group, allows for the intricate and targeted synthesis of complex molecular architectures.

This guide provides an in-depth comparison of various palladium catalysts for the functionalization of this compound via several key cross-coupling reactions. As a senior application scientist, my aim is not merely to present protocols, but to elucidate the underlying principles that govern catalyst selection, enabling researchers to make informed decisions in their synthetic endeavors. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, supported by experimental data from analogous systems to provide a clear comparative framework.

The Strategic Importance of Catalyst Selection

The success of a palladium-catalyzed cross-coupling reaction is not merely a matter of mixing reagents; it is a finely tuned interplay of the palladium precursor, the ligand, the base, and the solvent system. The choice of catalyst, in particular, dictates the efficiency, selectivity, and substrate scope of the transformation. For a substrate like this compound, the electronic nature of the pyridine ring presents unique challenges and opportunities that necessitate a careful consideration of the catalytic system.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is arguably the most widely employed method for the formation of C(sp²)–C(sp²) bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a go-to reaction for introducing aryl and heteroaryl moieties.

Comparing Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference (Analogous Systems)
Pd(PPh₃)₄PPh₃K₃PO₄Toluene/H₂O/MeOHReflux12-2485-95[2]
PdCl₂(dppf)dppfK₂CO₃DME802-490-98[2]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O1008-1690-99[2]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This classic, air-sensitive catalyst is often a reliable choice for a wide range of Suzuki couplings. For a substrate like this compound, it is expected to provide good to excellent yields, particularly with electron-rich or simple arylboronic acids. The primary drawback can be the longer reaction times and higher catalyst loadings sometimes required.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable precatalyst, featuring the dppf ligand, is known for its high efficiency and is particularly effective for heteroaryl couplings. The ferrocene backbone of the dppf ligand is thought to enhance the stability and activity of the catalyst. It often allows for shorter reaction times and lower catalyst loadings compared to Pd(PPh₃)₄.

  • Pd₂(dba)₃ / Buchwald Ligands (e.g., XPhos) : The combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) with bulky, electron-rich phosphine ligands developed by the Buchwald group represents the state-of-the-art for challenging Suzuki couplings. Ligands like XPhos are designed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high turnover numbers and excellent yields, even with sterically hindered or electron-deficient coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂(dppf)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L₂) Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Regeneration Product Ar-Ar' ReductiveElimination->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C-N bonds. This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.

Comparing Palladium Catalysts for the Buchwald-Hartwig Amination

The choice of ligand is particularly critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference (Analogous Systems)
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-1004-1260-90[3]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃1,4-Dioxane100-11012-2470-95[4]
Pd-G3-XPhosXPhosK₃PO₄t-BuOH80-1002-885-99[4]

Analysis of Catalyst Performance:

  • Pd₂(dba)₃ / BINAP : An early generation catalyst system that is effective for the amination of aryl bromides with a range of amines. While generally reliable, it may require higher temperatures and longer reaction times for less reactive substrates.

  • Pd(OAc)₂ / Xantphos : Xantphos is a wide bite-angle ligand that is known to stabilize the catalytic species and promote efficient coupling. This system is often more active than BINAP-based catalysts and can be used with a milder base like cesium carbonate.

  • Palladacycle Precatalysts (e.g., G3-XPhos) : Third-generation (G3) Buchwald precatalysts are highly active and user-friendly. They are air-stable and readily form the active monoligated Pd(0) species in solution. These catalysts often provide the highest yields in the shortest reaction times and are compatible with a broad range of substrates, including challenging heteroaryl halides.

Experimental Protocol: Buchwald-Hartwig Amination with a G3-Precatalyst

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • tert-Butanol (t-BuOH, degassed)

Procedure:

  • In a glovebox, to an oven-dried vial, add this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Add the amine and degassed t-BuOH.

  • Seal the vial and heat the reaction mixture to 100 °C for 2-8 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst_Selection_Workflow Start Define Coupling Partners (this compound + Nucleophile) CouplingType Select Coupling Reaction Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald Amine Heck Heck (C-C, C=C) CouplingType->Heck Alkene Sonogashira Sonogashira (C-C, C≡C) CouplingType->Sonogashira Alkyne CatalystChoice Choose Catalyst System (Precursor + Ligand) Suzuki->CatalystChoice Buchwald->CatalystChoice Heck->CatalystChoice Sonogashira->CatalystChoice Simple Standard Conditions (e.g., Pd(PPh₃)₄) CatalystChoice->Simple Electron-rich/ Unhindered Partner Challenging Advanced System (e.g., Buchwald Ligands/Precatalysts) CatalystChoice->Challenging Electron-poor/ Hindered Partner Reaction Perform Reaction & Monitor Simple->Reaction Challenging->Reaction Analysis Analyze Results (Yield, Purity) Reaction->Analysis Optimization Optimize Conditions? (Base, Solvent, Temp.) Analysis->Optimization Optimization->Reaction Yes End Final Product Optimization->End No

Caption: A decision workflow for selecting a palladium catalyst system for cross-coupling reactions.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes.[5] For this compound, this reaction allows for the introduction of vinyl groups, which can be further functionalized.

Comparing Palladium Catalysts for the Heck Reaction

The choice of catalyst for the Heck reaction often depends on the electronic nature of the alkene. For electron-deficient alkenes like acrylates, simpler palladium sources are often sufficient.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference (Analogous Systems)
Pd(OAc)₂PPh₃Et₃NDMF100-12012-2470-90[6]
Herrmann's Catalyst-NaOAcNMP120-1406-1280-95[6]
Pd/C-K₂CO₃DMA130-15018-3660-85[7]

Analysis of Catalyst Performance:

  • Pd(OAc)₂ / PPh₃ : A common and cost-effective system for the Heck reaction. The use of a phosphine ligand helps to stabilize the active Pd(0) species.

  • Herrmann's Catalyst (a palladacycle) : This air-stable and highly active catalyst is particularly useful for Heck reactions, often providing high yields in shorter reaction times.

  • Pd/C : A heterogeneous catalyst that offers the advantage of easy separation from the reaction mixture. However, it may require higher temperatures and longer reaction times, and leaching of palladium into the solution can sometimes be an issue.

Experimental Protocol: Heck Reaction with Pd(OAc)₂

This protocol describes a general procedure for the Heck reaction of this compound with an alkene such as styrene or an acrylate.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill with argon three times.

  • Add DMF, Et₃N, this compound, and the alkene via syringe.

  • Heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide.[1] This reaction is unique among the common cross-coupling reactions as it typically requires a co-catalyst, usually a copper(I) salt.

Comparing Palladium Catalysts for the Sonogashira Coupling

The standard Sonogashira conditions are often effective for a wide range of substrates. However, copper-free conditions have also been developed to avoid potential issues with copper contamination.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference (Analogous Systems)
Pd(PPh₃)₄CuIEt₃NTHFRT - 502-680-95[8]
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF60-804-1285-98[8]
Pd(OAc)₂ / SPhos-Cs₂CO₃1,4-Dioxane80-1006-1875-90[8]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄ / CuI : The classic Sonogashira catalyst system. It is highly effective for a broad range of substrates.

  • PdCl₂(PPh₃)₂ / CuI : Another widely used system. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Copper-Free Conditions : The use of bulky, electron-rich ligands like SPhos can enable the Sonogashira coupling to proceed in the absence of a copper co-catalyst. This can be advantageous in cases where the presence of copper leads to side reactions or is undesirable in the final product.

Experimental Protocol: Sonogashira Coupling with Pd(PPh₃)₄/CuI

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N, degassed)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₄ and CuI.

  • Evacuate and backfill with argon.

  • Add THF, Et₃N, this compound, and the terminal alkyne.

  • Stir the reaction at room temperature to 50 °C for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse array of functionalized pyridine derivatives. The choice of the palladium catalyst system is a critical parameter that must be carefully considered based on the specific coupling reaction and the nature of the coupling partners. While classic catalysts like Pd(PPh₃)₄ remain valuable tools, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and palladacycle precatalysts, has significantly expanded the scope and efficiency of these transformations. This guide provides a framework for the rational selection of palladium catalysts and detailed protocols to empower researchers in their pursuit of novel molecular entities.

References

A Cost-Effectiveness Analysis of Methyl 5-bromo-6-methoxynicotinate and Its Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount. It dictates not only the synthetic route's efficiency but also the overall cost and timeline of a project. Methyl 5-bromo-6-methoxynicotinate, a versatile substituted pyridine derivative, is a valuable intermediate in the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of its performance and cost-effectiveness against its primary halogenated alternatives: methyl 5-chloro-6-methoxynicotinate and methyl 5-iodo-6-methoxynicotinate.

The core of this analysis lies in the well-established principles of carbon-halogen bond activation in cross-coupling catalysis, where the reactivity trend generally follows Iodo > Bromo > Chloro .[1][2] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, influencing the often rate-limiting oxidative addition step in the catalytic cycle.[1] This guide will delve into the practical implications of this trend in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Comparative Reactivity and Performance in Key Cross-Coupling Reactions

The choice of the halogen atom on the nicotinic acid scaffold profoundly impacts the reaction kinetics, required catalyst systems, and ultimately, the yield and purity of the desired product.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds.[1] The reactivity of the halide directly influences the ease of the oxidative addition of the palladium catalyst to the pyridine ring.

General Reactivity Trend: In Suzuki-Miyaura couplings, aryl iodides are the most reactive, followed by bromides, and then chlorides.[2][3] This means that methyl 5-iodo-6-methoxynicotinate will typically react under the mildest conditions, while the chloro-analogue will require more forcing conditions, such as higher temperatures and more sophisticated catalyst systems.[1]

Experimental Data Summary (Illustrative)

Starting MaterialRelative ReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Methyl 5-iodo-6-methoxynicotinate HighPd(PPh₃)₄, PdCl₂(dppf)Room temperature to 80 °CExcellent
This compound ModeratePd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands80-120 °CGood to Excellent
Methyl 5-chloro-6-methoxynicotinate LowPd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)100-140 °C, stronger basesModerate to Good

This data is compiled based on established principles and data from analogous systems. Specific yields will vary depending on the coupling partner and precise reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] Similar to the Suzuki-Miyaura coupling, the nature of the halide is a critical parameter for successful C-N bond formation.

General Reactivity Trend: The reactivity order of I > Br > Cl holds true for the Buchwald-Hartwig amination.[4] The increased reactivity of the bromo- and iodo-derivatives allows for the use of a broader range of amines and milder reaction conditions.

Experimental Data Summary (Illustrative)

Starting MaterialRelative ReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Methyl 5-iodo-6-methoxynicotinate HighPd₂(dba)₃ with standard phosphine ligandsRoom temperature to 90 °CExcellent
This compound ModeratePd₂(dba)₃ with ligands like Xantphos or BINAP90-120 °CGood to Excellent
Methyl 5-chloro-6-methoxynicotinate LowPd₂(dba)₃ with highly active, bulky phosphine ligands (e.g., RuPhos, BrettPhos)110-150 °C, strong bases (e.g., LHMDS)Moderate to Good

This data is compiled based on established principles and data from analogous systems. Specific yields will vary depending on the amine coupling partner and precise reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5] This reaction is catalyzed by both palladium and a copper co-catalyst.

General Reactivity Trend: The established reactivity trend of I > Br > Cl is also observed in Sonogashira couplings.[6] The higher reactivity of the iodo- and bromo-substrates often leads to cleaner reactions with fewer side products, such as the homocoupling of the alkyne (Glaser coupling).

Experimental Data Summary (Illustrative)

Starting MaterialRelative ReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Methyl 5-iodo-6-methoxynicotinate HighPdCl₂(PPh₃)₂, CuIRoom temperature to 60 °CExcellent
This compound ModeratePdCl₂(PPh₃)₂, CuI50-100 °CGood to Excellent
Methyl 5-chloro-6-methoxynicotinate LowMore active Pd catalysts (e.g., Pd(PPh₃)₄), often requires higher temperatures80-120 °C, may require microwave irradiationModerate

This data is compiled based on established principles and data from analogous systems. Specific yields will vary depending on the alkyne and precise reaction conditions.

Cost-Effectiveness Analysis

While reactivity is a critical scientific consideration, the cost of starting materials is a major driver in the decision-making process for process development and large-scale synthesis.

Relative Cost Comparison

CompoundCAS NumberRelative Cost (Illustrative)
Methyl 5-chloro-6-methoxynicotinate1070307-10-0$
This compound93349-99-6
Methyl 5-iodo-6-methoxynicotinateN/A

Cost is represented on a relative scale, with '

beingthemosteconomicaland' being the most economical and '′beingthemosteconomicaland′
$' being the most expensive. Actual prices will vary between suppliers and are subject to change.

The Cost-Effectiveness Equation:

The most "cost-effective" choice is not simply the cheapest starting material. A holistic analysis must consider:

  • Reagent Cost: The chloro-derivative is generally the most affordable starting material.

  • Catalyst and Ligand Cost: The less reactive chloro- and bromo-derivatives often necessitate the use of more expensive and complex phosphine ligands and potentially higher catalyst loadings.

  • Energy Costs: The higher reaction temperatures and longer reaction times required for less reactive halides translate to higher energy consumption.

  • Downstream Processing Costs: Lower yields and the potential for more side products with less reactive starting materials can lead to more complex and costly purification procedures.

  • Time and Labor: Faster, more efficient reactions with more reactive starting materials can significantly reduce labor costs and accelerate project timelines.

Decision Matrix:

  • For early-stage discovery and library synthesis: The higher reactivity of This compound and methyl 5-iodo-6-methoxynicotinate is often advantageous, allowing for rapid diversification with a wider range of coupling partners under milder conditions. The higher initial cost of the starting material may be offset by savings in time and catalyst development.

  • For process development and scale-up: If the desired transformation can be achieved in high yield with the chloro-analogue , it will likely be the most cost-effective option in the long run, despite the potentially more challenging reaction conditions. Significant process optimization to improve the efficiency of the coupling with the chloro-derivative can lead to substantial cost savings at scale.

Experimental Protocols and Workflows

The following are generalized protocols for the three major cross-coupling reactions. Note: These are starting points and will likely require optimization for specific substrates.

Representative Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Halonicotinate (1 eq.), Boronic Acid (1.2 eq.), and Base (e.g., K₂CO₃, 2 eq.) in a flask. solvent Add degassed solvent (e.g., Dioxane/Water). reagents->solvent degas Degas the mixture with an inert gas (e.g., Argon). solvent->degas catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under inert atmosphere. degas->catalyst heat Heat the reaction mixture (e.g., 80-120 °C). catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and dilute with water. monitor->cool extract Extract with an organic solvent (e.g., Ethyl Acetate). cool->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify

Caption: A typical experimental workflow for the solution-phase Suzuki-Miyaura coupling.

Representative Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents To an oven-dried flask under inert gas, add the Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos, 2-4 mol%), and Base (e.g., Cs₂CO₃, 1.5 eq.). add_reactants Add the Halonicotinate (1 eq.) and the Amine (1.2 eq.). reagents->add_reactants add_solvent Add anhydrous, degassed solvent (e.g., Toluene). add_reactants->add_solvent heat Heat the reaction mixture (e.g., 90-120 °C). add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and filter through celite. monitor->cool concentrate Concentrate the filtrate under reduced pressure. cool->concentrate purify Purify by column chromatography. concentrate->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Representative Sonogashira Coupling Protocol

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents To a flask under inert gas, add the Halonicotinate (1 eq.), Pd Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-2 mol%). add_solvent_base Add solvent (e.g., THF) and a base (e.g., Triethylamine). reagents->add_solvent_base add_alkyne Add the terminal Alkyne (1.1 eq.). add_solvent_base->add_alkyne stir Stir at room temperature or heat (e.g., 50-80 °C). add_alkyne->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction with aqueous NH₄Cl. monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify

Caption: A typical experimental workflow for the Sonogashira coupling.

Conclusion and Recommendations

The choice between this compound and its halogenated alternatives is a nuanced decision that balances chemical reactivity with economic realities.

  • This compound represents a well-balanced option, offering good reactivity under relatively standard conditions, making it a reliable choice for a wide range of applications.

  • Methyl 5-iodo-6-methoxynicotinate , while the most reactive, comes with a significant cost premium, making it most suitable for challenging transformations where mild conditions are paramount or for small-scale syntheses where the cost of the starting material is not the primary driver.

  • Methyl 5-chloro-6-methoxynicotinate is the most economical choice but requires more significant investment in process optimization to achieve high yields, often necessitating the use of specialized and more expensive catalyst systems. It is the preferred choice for large-scale manufacturing where the initial investment in process development can be offset by the lower cost of the starting material.

Ultimately, the optimal choice will depend on the specific goals of the project, the scale of the synthesis, and the available resources for process development. A thorough understanding of the trade-offs between reactivity and cost is essential for making an informed and strategic decision.

References

A Senior Application Scientist's Guide to Methyl 5-bromo-6-methoxynicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the intricate world of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores its importance. Methyl 5-bromo-6-methoxynicotinate is a particularly valuable heterocyclic building block, offering a strategically positioned bromine atom for synthetic diversification. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group enhances the reactivity of the C5-bromine bond toward a pivotal step in many catalytic cycles: oxidative addition.[1]

This guide provides an in-depth, comparative analysis of the performance of this compound across a spectrum of palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles, guiding researchers toward rational reaction design and optimization. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, supported by experimental data and mechanistic insights to ensure reproducible, high-yielding transformations.

Molecular Profile and Reactivity Considerations

The structure of this compound presents several key features that dictate its reactivity:

  • C5-Bromine Bond: This is the primary reactive site for palladium-catalyzed cross-coupling. Its reactivity is enhanced by the electron-deficient nature of the pyridine ring.

  • Pyridine Nitrogen: While activating the C-Br bond, the nitrogen's lone pair can also coordinate to the palladium center, potentially inhibiting the catalyst.[2][3] This duality necessitates careful selection of ligands that can modulate the metal center's electronic properties and steric environment.

  • C6-Methoxy Group: The ortho-methoxy group can also exhibit a coordinating effect, influencing the catalyst's approach to the C-Br bond.

  • C3-Ester Group: This electron-withdrawing group further activates the ring towards oxidative addition.

Understanding these intrinsic properties is paramount for troubleshooting and optimizing reaction outcomes.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[4][5][6]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The choice of catalyst and ligand is critical for successfully coupling bromopyridines. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts featuring bulky, electron-rich phosphine ligands often provide superior yields and faster reaction times, especially for sterically hindered or electronically challenging substrates.[5]

Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference Insight
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-1875-85A classic, reliable system for many substrates.[5]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1002-690-98SPhos ligand enhances oxidative addition and reductive elimination steps.[5]
PEPPSI-IPrCs₂CO₃t-AmylOH1001-4>95Highly active N-heterocyclic carbene (NHC) catalyst, effective at low loadings.[5]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for a generic bromopyridine and should be optimized for this compound.[1]

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%) under a positive flow of inert gas.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical pharmacophores.[7] The reaction's success with heteroaryl halides is highly dependent on the ligand choice, which must promote the desired C-N bond formation while resisting catalyst deactivation.[8][9]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amido [Ar-Pd(II)L_n(NHR₂)]⁺X⁻ amine_coordination->pd2_amido amine R₂NH amine->amine_coordination base Base (e.g., NaOtBu) deprotonation Deprotonation base->deprotonation pd2_amido->deprotonation pd2_amido_neutral Ar-Pd(II)L_n(NR₂) deprotonation->pd2_amido_neutral reductive_elimination Reductive Elimination pd2_amido_neutral->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

Comparative Performance Data

For heteroaromatic substrates like this compound, bulky dialkylbiaryl phosphine ligands are often essential to achieve high yields.[3][8] These ligands create a sterically hindered environment around the palladium, which facilitates the crucial reductive elimination step.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Reference Insight
Pd₂(dba)₃ / BINAPNaOtBuToluene80-11060-80An early generation bidentate ligand system.[7]
Pd(OAc)₂ / XPhosCs₂CO₃t-BuOH80-10085-95XPhos is highly effective for coupling a wide range of amines.[8]
BrettPhos PrecatalystLiHMDSTHF65-8080-95Precatalysts offer improved stability and activity, particularly for challenging substrates.[3]
Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol utilizes a modern precatalyst for enhanced reliability.[3]

  • Preparation: In a glovebox, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a strong base like LiHMDS (1.5 equiv), and the palladium precatalyst (e.g., BrettPhos-precatalyst, 2 mol%) to a vial.

  • Solvent Addition: Add anhydrous, degassed THF.

  • Reaction: Seal the vial and heat the reaction mixture to 70 °C with stirring for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

The Sonogashira Coupling: Accessing Alkynylated Pyridines

The Sonogashira reaction provides a powerful method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[10][11] These products are valuable intermediates for synthesizing more complex heterocyclic systems.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)L_n-C≡CR² pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Catalyst Regeneration product R¹-C≡CR² pd_alkynyl->product Reductive Elimination cu_x Cu(I)X cu_alkynyl Cu(I)-C≡CR² cu_alkynyl->pd2_complex cu_alkynyl->cu_x Deprotonation alkyne H-C≡CR² alkyne->cu_alkynyl base Base (e.g., Et₃N) base->cu_alkynyl

Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Comparative Performance Data

The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. However, the copper can promote undesirable alkyne homocoupling (Glaser coupling).[10] Therefore, copper-free conditions have been developed and are often preferred for complex substrate synthesis.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference Insight
Pd(PPh₃)₄ / CuIEt₃NTHFRT - 5070-90The standard conditions; requires inert atmosphere to minimize Glaser coupling.[12]
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMFRT - 6075-95A common and effective combination for a range of substrates.
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane60-8080-95A representative copper-free system that avoids homocoupling side products.
Optimized Experimental Protocol: Sonogashira Coupling

This protocol is a general method for the coupling of a bromopyridine with a terminal alkyne.[12]

  • Preparation: To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 3 mol%).

  • Inert Atmosphere: Ensure the reaction mixture is thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.

The Heck Reaction & 5. The Stille Coupling: Alternative C-C Bond Formations

While often overshadowed by the Suzuki reaction for biaryl synthesis, the Heck and Stille reactions offer unique advantages for specific transformations.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes and is a powerful tool for generating substituted olefins.[13] Its use in complex molecule synthesis can be limited by issues with regioselectivity, but it remains valuable for specific applications.[14] For this compound, this reaction could be used to install vinyl groups at the C5 position.

The Stille Coupling

The Stille coupling utilizes organostannane reagents. Its primary advantages are the stability of the organotin reagents and its high tolerance for a wide variety of functional groups.[15][16] However, the major drawback is the toxicity and difficulty in removing stoichiometric tin byproducts, which has led to a preference for the Suzuki coupling in many pharmaceutical applications.[15][17]

Comparative Data for Heck and Stille Reactions
ReactionCoupling PartnerCatalystKey Considerations
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂(PPh₃)₂Regioselectivity can be an issue; requires a base (e.g., Et₃N).
Stille Organostannane (e.g., R-SnBu₃)Pd(PPh₃)₄High functional group tolerance; toxicity of tin reagents is a major concern.

Overall Comparison and Strategic Recommendations

ReactionBond FormedKey AdvantageKey DisadvantageRecommendation for this compound
Suzuki-Miyaura C(sp²)-C(sp²)Low toxicity of boron reagents; vast commercial availability.Boronic acids can be prone to protodeboronation.Highly Recommended. The method of choice for installing aryl or heteroaryl groups. Use modern ligands like SPhos or XPhos for optimal results.
Buchwald-Hartwig C(sp²)-NThe most general and powerful method for aryl amine synthesis.Requires strong bases; sensitive functional groups may not be tolerated.Highly Recommended. Essential for creating arylamine derivatives. Use bulky biarylphosphine ligands and screen bases carefully.
Sonogashira C(sp²)-C(sp)Direct and efficient route to alkynylated heterocycles.Potential for alkyne homocoupling with copper catalysts.Recommended. A valuable tool for creating intermediates. Consider copper-free conditions to avoid side products.
Heck C(sp²)-C(sp²)Good for vinylation of aryl halides.Can suffer from poor regioselectivity with unsymmetrical alkenes.Situational. Useful for installing specific alkene functionalities where regioselectivity is not a concern.
Stille C(sp²)-C(sp²)Excellent functional group tolerance.High toxicity and difficulty in removing tin byproducts.Use with Caution. Generally superseded by the Suzuki coupling, but can be useful for highly functionalized, sensitive substrates where boron chemistry fails.

Conclusion

This compound is a versatile and reactive substrate for a wide range of palladium-catalyzed cross-coupling reactions. Its electronic properties favor the initial oxidative addition step, making it a generally good coupling partner. However, researchers must remain cognizant of the potential for catalyst inhibition by the pyridine nitrogen. The key to success lies in the judicious selection of modern, sterically demanding, and electron-rich ligands (e.g., dialkylbiaryl phosphines, N-heterocyclic carbenes) that accelerate the catalytic cycle and mitigate inhibitory effects. For the synthesis of biaryl and arylamine derivatives, the Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively, represent the most robust and scalable methodologies. By understanding the mechanistic principles and leveraging the optimized protocols presented in this guide, scientists can effectively harness the synthetic potential of this valuable building block.

References

A Senior Application Scientist's Guide to Scalable Synthesis of Methyl 5-bromo-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of key building blocks is paramount. Methyl 5-bromo-6-methoxynicotinate, a substituted pyridine derivative, represents a valuable scaffold for the development of novel bioactive molecules. This guide provides an in-depth, comparative analysis of viable synthesis protocols for this compound, focusing on scalability, yield, and practical considerations for laboratory and pilot-plant settings. The insights provided are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents.

Introduction: The Significance of this compound

Substituted nicotinic acid esters are prevalent motifs in a wide array of biologically active compounds. The unique arrangement of the bromo, methoxy, and methyl ester functionalities on the pyridine ring of this compound offers multiple avenues for further chemical modification. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxy group modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for diversification.

This guide will dissect two primary synthetic routes to this compound, offering a critical assessment of their scalability and efficiency.

Protocol 1: A Two-Step Approach from 6-Hydroxynicotinic Acid

This route commences with the readily available and cost-effective starting material, 6-hydroxynicotinic acid. The synthesis proceeds through two key transformations: bromination and a subsequent esterification/O-methylation.

Step 1: Bromination of 6-Hydroxynicotinic Acid

The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid. This reaction is well-documented and proceeds with high efficiency.

Experimental Protocol:

A suspension of 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in water (30 mL) is cooled in an ice bath. Bromine (e.g., 4.2 mL, 81.4 mmol) is then added slowly to the stirred suspension. After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours. The resulting solid product, 5-bromo-6-hydroxynicotinic acid, is collected by filtration, washed with water, and dried. This protocol has been reported to yield the product in as high as 97% yield.[1]

Causality Behind Experimental Choices:

  • Aqueous Media: The use of water as a solvent is advantageous for scalability due to its low cost, non-flammability, and ease of handling. The starting material is a suspension, and the product conveniently precipitates out of the reaction mixture, simplifying purification.

  • Stoichiometry of Bromine: A slight excess of bromine is used to ensure complete conversion of the starting material.

  • Temperature Control: The initial cooling in an ice bath helps to control the exothermicity of the bromination reaction.

Step 2: Esterification and O-Methylation

The second step involves the conversion of 5-bromo-6-hydroxynicotinic acid to the target molecule. This transformation can be approached in a stepwise or a one-pot fashion. While a direct, one-pot procedure for the methyl ester is not explicitly detailed in readily available literature, a highly analogous synthesis of the ethyl ester provides a strong basis for a scalable protocol.

Inferred Experimental Protocol for Methyl Ester:

A suspension of 5-bromo-6-hydroxynicotinic acid (1 equivalent) in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated to reflux until the esterification is complete, which can be monitored by thin-layer chromatography (TLC). Subsequently, a methylating agent, such as dimethyl sulfate or methyl iodide, is added along with a suitable base (e.g., potassium carbonate) to effect the O-methylation of the hydroxyl group. The reaction is stirred at an appropriate temperature until completion. Work-up involves neutralization, extraction with an organic solvent, and purification by crystallization or column chromatography. A similar procedure for the ethyl ester using ethanol and sulfuric acid for esterification has been reported with a 91% yield.[2]

Causality Behind Experimental Choices:

  • Acid-Catalyzed Esterification: Fischer-Speier esterification is a classic and scalable method for converting carboxylic acids to esters using an excess of the alcohol as both reactant and solvent, driven to completion by the removal of water or by using a large excess of the alcohol.

  • Choice of Methylating Agent: Dimethyl sulfate is a cost-effective and powerful methylating agent suitable for large-scale reactions. However, it is highly toxic, and appropriate safety precautions must be strictly adhered to. Methyl iodide is another common methylating agent.

  • Base-Mediated O-Methylation: The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for the subsequent methylation reaction.

Scalability Assessment of Protocol 1:

This two-step route is highly amenable to scale-up. The use of inexpensive starting materials and reagents, coupled with high-yielding reactions and straightforward purification procedures, makes it an economically viable option for industrial production.

Protocol 2: An Alternative Route via Sandmeyer Reaction

An alternative approach to this compound can be envisioned starting from 2-amino-5-bromopyridine. This route involves the introduction of a second bromine atom via a Sandmeyer reaction, followed by nucleophilic substitution and subsequent functional group manipulations.

Step 1: Diazotization and Sandmeyer Reaction

The initial step involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position, yielding 2,5-dibromopyridine.

Experimental Protocol:

2-amino-5-bromopyridine is dissolved in a hydrobromic acid solution and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt. This is then added to a solution of cuprous bromide in hydrobromic acid to facilitate the Sandmeyer reaction. The 2,5-dibromopyridine product is then isolated. Yields for this type of reaction can be moderate to good.[3]

Step 2: Nucleophilic Aromatic Substitution

The more reactive bromine at the 2-position of 2,5-dibromopyridine can be selectively displaced by a methoxide group.

Inferred Experimental Protocol:

2,5-dibromopyridine is reacted with sodium methoxide in a suitable solvent such as methanol or DMF at an elevated temperature to yield 5-bromo-2-methoxypyridine.

Step 3: Carboxylation and Esterification

The final steps would involve the introduction of the carboxylic acid methyl ester group at the 3-position. This could potentially be achieved through lithiation followed by quenching with carbon dioxide and subsequent esterification. However, regioselectivity in the lithiation of brominated pyridines can be challenging.

Scalability Assessment of Protocol 2:

While this route is chemically feasible, it presents several challenges for scalability. The Sandmeyer reaction can be hazardous on a large scale due to the potential for unstable diazonium salt accumulation. The multi-step nature of this route and potential for side products may also lead to lower overall yields and more complex purifications compared to Protocol 1.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1 (from 6-Hydroxynicotinic Acid)Protocol 2 (via Sandmeyer Reaction)
Starting Material Cost Low (6-hydroxynicotinic acid is readily available)Moderate (2-amino-5-bromopyridine is more expensive)
Number of Steps 23+
Overall Yield High (potentially >85%)Moderate to Low
Scalability ExcellentModerate (Sandmeyer reaction poses safety concerns)
Reagent Safety Bromine requires careful handling. Dimethyl sulfate is highly toxic.Diazonium salts are potentially explosive.
Purification Relatively straightforward (crystallization/precipitation)More complex, may require extensive chromatography

Data Presentation

Characterization of this compound:

While a specific peer-reviewed publication with the NMR data for the final product was not identified during the literature search, the expected chemical shifts can be predicted based on analogous structures. For definitive identification, it is imperative to obtain experimental 1H and 13C NMR spectra. Commercial suppliers of this compound may provide a certificate of analysis with this data.

Expected ¹H NMR (CDCl₃, 400 MHz): δ ~8.6 (s, 1H, H-2), ~8.2 (s, 1H, H-4), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃).

Expected ¹³C NMR (CDCl₃, 101 MHz): δ ~165 (C=O), ~160 (C-6), ~148 (C-2), ~142 (C-4), ~115 (C-5), ~110 (C-3), ~54 (OCH₃), ~53 (COOCH₃).

Visualization of Synthetic Pathways

Protocol 1: Synthesis from 6-Hydroxynicotinic Acid

Protocol 1 A 6-Hydroxynicotinic Acid B 5-Bromo-6-hydroxynicotinic Acid A->B Br₂ / H₂O C This compound B->C 1. MeOH, H⁺ 2. (CH₃)₂SO₄, K₂CO₃

Caption: Reaction scheme for the synthesis of this compound starting from 6-hydroxynicotinic acid.

Protocol 2: Alternative Synthesis via Sandmeyer Reaction

Protocol 2 A 2-Amino-5-bromopyridine B 2,5-Dibromopyridine A->B 1. NaNO₂, HBr 2. CuBr C 5-Bromo-2-methoxypyridine B->C NaOCH₃ D This compound C->D 1. n-BuLi, CO₂ 2. MeOH, H⁺

Caption: Alternative reaction scheme for the synthesis of this compound via a Sandmeyer reaction.

Conclusion and Recommendations

For the scalable synthesis of this compound, Protocol 1, starting from 6-hydroxynicotinic acid, is the demonstrably superior route. Its advantages lie in the use of inexpensive and readily available starting materials, a shorter synthetic sequence, high overall yield, and more straightforward and safer procedures for large-scale production. While Protocol 2 is a viable alternative from a retrosynthetic standpoint, it presents significant challenges in terms of safety, cost, and efficiency when considering scalability.

Researchers and drug development professionals should prioritize the optimization and scale-up of Protocol 1 for the reliable and cost-effective production of this compound. Careful consideration of safety protocols, particularly when handling bromine and dimethyl sulfate, is essential for successful implementation.

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 5-bromo-6-methoxynicotinate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-bromo-6-methoxynicotinate, a halogenated organic compound. By understanding the chemical's inherent properties and the governing regulatory landscape, you can ensure the safety of your personnel and the preservation of our environment.

Hazard Assessment and Chemical Profile of this compound

Based on this surrogate data, this compound should be handled as a substance that is:

  • A skin and eye irritant. [1]

  • Potentially harmful if inhaled, causing respiratory irritation. [1][2]

  • Harmful if swallowed.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to mitigate exposure risks.

Table 1: Hazard Profile and Regulatory Classification

ParameterInformationSource(s)
Chemical Name This compoundN/A
CAS Number 56734-01-3N/A
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant[1][2]
Waste Classification Hazardous Waste, Halogenated Organic Compound[3][4][5][6]
Governing Regulation US EPA Resource Conservation and Recovery Act (RCRA), 40 CFR Part 268[7][8][9][10]

The Critical Importance of Waste Segregation

The cardinal rule in chemical waste management is meticulous segregation. Due to the presence of a carbon-halogen bond, this compound must be disposed of as halogenated organic waste .[3][4][5] Co-mingling this with non-halogenated waste streams can lead to:

  • Complex and costly disposal procedures: Halogenated waste often requires specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.

  • Regulatory non-compliance: Improper segregation is a violation of environmental regulations and can result in significant penalties.

  • Safety hazards: Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Chemical splash goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.

  • Ventilation: All transfers of the chemical and its waste must be performed inside a certified chemical fume hood.

Step 2: Waste Container Selection and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[5][6]

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components of the waste stream.

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation
  • Transferring Waste: Carefully transfer the this compound waste into the labeled container within a chemical fume hood.

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5] This prevents the release of volatile organic compounds (VOCs).

  • Segregation: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[4]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Contaminated PPE and Labware: Any disposable items grossly contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a sealed bag, labeled as hazardous waste, and disposed of in the designated solid hazardous waste container for halogenated materials.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[4] The first rinsate is considered hazardous and must be collected and added to the halogenated organic waste container. Subsequent rinsates may, depending on institutional policy, be permissible for disposal with non-halogenated solvent waste.

Step 5: Arranging for Waste Pickup
  • Do Not Overfill: Do not fill the waste container beyond 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full, or if the waste has been stored for a period approaching your institution's limit (often six months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.

  • Store Securely: While awaiting pickup, store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Methyl 5-bromo-6- methoxynicotinate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_stream Identify Waste Stream: Halogenated Organic Waste fume_hood->waste_stream container Select Labeled, Compatible 'Halogenated Waste' Container waste_stream->container Is Halogenated transfer Transfer Waste to Container container->transfer seal_container Securely Seal Container transfer->seal_container contaminated_materials Dispose of Contaminated Materials as Halogenated Solid Waste transfer->contaminated_materials triple_rinse Triple-Rinse Empty Container transfer->triple_rinse storage Store in Designated Satellite Accumulation Area seal_container->storage first_rinse Collect First Rinsate as Halogenated Waste triple_rinse->first_rinse ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a straightforward process when guided by the principles of hazard awareness, meticulous segregation, and adherence to established protocols. By internalizing these procedures, you not only ensure compliance with federal and institutional regulations but also foster a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any questions or clarification.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.